Tert-butyl benzylalaninate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 2-(benzylamino)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-11(13(16)17-14(2,3)4)15-10-12-8-6-5-7-9-12/h5-9,11,15H,10H2,1-4H3 |
InChI Key |
ZACSMTDYVYATGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Tert-butyl benzylalaninate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of Tert-butyl benzylalaninate, identified systematically as tert-butyl (2S)-2-(benzylamino)propanoate. This compound is a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis, where it serves as a protected derivative of the amino acid L-alanine. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its spectral characteristics.
Chemical Properties
Tert-butyl (2S)-2-(benzylamino)propanoate is a chiral molecule whose properties are crucial for its application in stereospecific synthesis. Below is a summary of its key chemical and physical properties.
Table 1: Chemical and Physical Properties of Tert-butyl (2S)-2-(benzylamino)propanoate
| Property | Value | Source |
| Systematic Name | tert-butyl (2S)-2-(benzylamino)propanoate | - |
| Synonyms | N-Benzyl-L-alanine tert-butyl ester | - |
| CAS Number | 85753-12-4 | |
| Molecular Formula | C₁₄H₂₁NO₂ | |
| Molecular Weight | 235.32 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
| InChI Key | ZACSMTDYVYATGT-NSHDSACASA-N | |
| SMILES | C--INVALID-LINK--NCC1=CC=CC=C1 |
Synthesis
The synthesis of tert-butyl (2S)-2-(benzylamino)propanoate typically involves two key steps: the protection of the carboxylic acid group of L-alanine as a tert-butyl ester, followed by the N-alkylation of the resulting amino ester with a benzyl group.
Experimental Protocol: Synthesis of Tert-butyl (2S)-2-(benzylamino)propanoate
This protocol is based on general methods for the synthesis of amino acid esters and subsequent N-alkylation.
Step 1: Synthesis of L-Alanine tert-butyl ester
-
To a suspension of L-Alanine in tert-butyl acetate at 0°C, perchloric acid is added slowly.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The mixture is then washed with water and a dilute HCl solution.
-
The pH of the resulting aqueous solution is adjusted to ~9 by the addition of a sodium carbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield L-Alanine tert-butyl ester.[2]
Step 2: N-Benzylation of L-Alanine tert-butyl ester
-
L-Alanine tert-butyl ester is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.
-
A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the solution to act as an acid scavenger.
-
Benzyl bromide or benzyl chloride is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of ammonium chloride and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure tert-butyl (2S)-2-(benzylamino)propanoate.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl, benzyl, and alanine moieties.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (CH₃)₃ | ~1.4 - 1.5 | singlet | 9H |
| Alanine α-CH | ~3.3 - 3.5 | quartet | 1H |
| Alanine β-CH₃ | ~1.2 - 1.3 | doublet | 3H |
| Benzyl CH₂ | ~3.7 - 3.9 | AB quartet or singlet | 2H |
| Benzyl Aromatic C-H | ~7.2 - 7.4 | multiplet | 5H |
| Amine N-H | Variable | broad singlet | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl C(CH₃)₃ | ~28 |
| tert-Butyl C(CH₃)₃ | ~80 |
| Alanine α-C | ~55-60 |
| Alanine β-C | ~18-20 |
| Ester C=O | ~173-175 |
| Benzyl CH₂ | ~52-54 |
| Benzyl Aromatic C-ipso | ~138-140 |
| Benzyl Aromatic C-ortho, C-meta, C-para | ~127-129 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=O Stretch (ester) | 1725 - 1745 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch (ester) | 1150 - 1250 | Strong |
Mass Spectrometry
The mass spectrum (Electron Ionization, EI) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragments
| Fragment | m/z | Description |
| [M]⁺ | 235 | Molecular ion |
| [M - 57]⁺ | 178 | Loss of tert-butyl radical |
| [M - 101]⁺ | 134 | Loss of tert-butoxycarbonyl group |
| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl group) |
Applications in Drug Development
Tert-butyl (2S)-2-(benzylamino)propanoate serves as a protected amino acid derivative, a critical component in the field of peptide synthesis. The tert-butyl ester protects the carboxylic acid functionality, while the benzyl group protects the amino group of alanine. This dual protection allows for the selective formation of peptide bonds at either the N-terminus or C-terminus of the alanine residue by selectively deprotecting one of the groups.
The use of such protected amino acids is fundamental in the synthesis of peptide-based drugs and other complex bioactive molecules. N-benzyl amino acid derivatives are also utilized in the development of peptidomimetics and as chiral synthons in asymmetric synthesis.
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound itself is not directly involved in biological signaling pathways. However, the peptides and peptidomimetics synthesized using this compound can be designed to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, thereby modulating various signaling pathways implicated in disease. The logical relationship lies in its utility as a tool for creating specific molecular structures that can then be used to probe and influence these pathways.
Caption: Role of this compound in drug discovery logic.
References
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl benzylalaninate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Tert-butyl benzylalaninate, a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The methodologies outlined herein are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
This compound, systematically named tert-butyl (2S)-2-(benzylamino)propanoate, is a chiral amino acid ester. Its structure incorporates a benzyl group on the nitrogen atom of the alanine backbone and a tert-butyl ester protecting the carboxylic acid. This combination of functional groups makes it a versatile intermediate for peptide synthesis and the construction of more complex molecules with pharmaceutical applications. The tert-butyl ester provides steric hindrance that can influence reaction selectivity and is readily removable under acidic conditions, while the benzyl group can be a key pharmacophore or a protecting group.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available amino acid, L-alanine. The first step involves the esterification of the carboxylic acid to form the tert-butyl ester, followed by the N-benzylation of the amino group.
Step 1: Synthesis of L-Alanine tert-butyl ester
The formation of the tert-butyl ester of L-alanine can be accomplished through acid-catalyzed esterification with tert-butanol.
Experimental Protocol:
-
To a suspension of L-alanine (1.0 eq) in a suitable organic solvent such as dioxane, add an excess of tert-butanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield L-alanine tert-butyl ester.
Step 2: N-benzylation of L-Alanine tert-butyl ester
The introduction of the benzyl group onto the nitrogen atom of L-alanine tert-butyl ester is achieved via nucleophilic substitution, analogous to the N-alkylation of amino acid esters.
Experimental Protocol:
-
Dissolve L-alanine tert-butyl ester (1.0 eq) in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.
-
After the evolution of hydrogen gas ceases, add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Chirality | (S)-enantiomer |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | m | 5H | Ar-H |
| ~3.80 | d | 1H | N-CH₂-Ph (one H) |
| ~3.70 | d | 1H | N-CH₂-Ph (one H) |
| ~3.40 | q | 1H | α-CH |
| ~1.90 | br s | 1H | NH |
| ~1.45 | s | 9H | -C(CH ₃)₃ |
| ~1.30 | d | 3H | α-C-CH ₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | C =O (ester) |
| ~139.0 | Ar-C (quat.) |
| ~128.5 | Ar-C H |
| ~128.2 | Ar-C H |
| ~127.0 | Ar-C H |
| ~81.0 | -C (CH₃)₃ |
| ~56.0 | α-C H |
| ~52.0 | N-C H₂-Ph |
| ~28.0 | -C(C H₃)₃ |
| ~18.0 | α-C-C H₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch |
| ~3030 | Ar C-H stretch |
| ~2970 | Aliphatic C-H stretch |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1495 | C=C stretch (aromatic) |
| ~1150 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z (Method: ESI+) | Assignment |
| 236.16 | [M+H]⁺ |
| 180.10 | [M - C₄H₉ + H]⁺ (loss of t-butyl) |
| 91.05 | [C₇H₇]⁺ (benzyl cation) |
Visualized Workflows
The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of this compound.
Caption: Synthetic pathway for this compound.
Navigating the Landscape of Tert-butyl Benzylalaninate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The term "tert-butyl benzylalaninate" can refer to several structurally related compounds, each with distinct chemical identifiers and properties. This ambiguity necessitates a careful approach to sourcing and utilizing these molecules in research and development. This technical guide provides a comprehensive overview of the most relevant derivatives, focusing on N-benzyl-L-alanine tert-butyl ester, while also presenting key data for related compounds to aid in proper identification and application.
Unraveling the Ambiguity: A Family of Related Compounds
The user's query for "this compound" could correspond to a number of chemical structures depending on the placement of the benzyl and tert-butyl groups on the alanine backbone. The primary candidate, based on nomenclature, is N-benzyl-L-alanine tert-butyl ester . However, searches also yield information on other relevant compounds where these functional groups are present. The following table summarizes the key identifiers for these molecules to prevent confusion in procurement and experimental design.
| Compound Name | CAS Number | Molecular Formula |
| N-Benzyl-L-alanine tert-butyl ester | 85753-12-4 | C14H21NO2 |
| N-Cbz-β-Alanine tert-butyl ester | 18605-26-0 | C15H21NO4 |
| tert-Butyl L-alaninate | 21691-50-9 | C7H15NO2 |
| β-Alanine t-butyl ester hydrochloride | 58620-93-2 | C7H15NO2 · HCl |
Core Compound Profile: N-Benzyl-L-alanine tert-butyl ester
N-benzyl-L-alanine tert-butyl ester (CAS Number: 85753-12-4) is a derivative of the amino acid L-alanine, featuring a benzyl group attached to the nitrogen atom and a tert-butyl ester at the carboxyl terminus. These modifications are common in peptide synthesis and drug design to protect reactive groups, enhance stability, and improve bioavailability.
Specifications
A comprehensive set of specifications for N-benzyl-L-alanine tert-butyl ester is crucial for its application in sensitive experimental settings. While detailed experimental data is not uniformly available across all suppliers, the following table summarizes key physical and chemical properties.
| Property | Value |
| CAS Number | 85753-12-4 |
| Synonyms | tert-Butyl benzyl-L-alaninate |
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
Note: Purity, appearance, and other specifications may vary by supplier and should be confirmed with a certificate of analysis.
Profiles of Related Alanine Derivatives
To provide a broader context and assist in the selection of the appropriate building block, this section details the specifications of other commercially available alanine derivatives that are often associated with the "this compound" nomenclature.
N-Cbz-β-Alanine tert-butyl ester
This compound incorporates a benzyloxycarbonyl (Cbz) protecting group on the amino function of β-alanine.
| Property | Value | Source |
| CAS Number | 18605-26-0 | [][2] |
| Synonyms | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate, N-CBZ-BETA-ALANINETERT-BUTYLESTER | [] |
| Molecular Formula | C15H21NO4 | [] |
| Molecular Weight | 279.33 g/mol | [] |
| Purity | 95% | [] |
| Boiling Point | 409.3°C at 760 mmHg | [] |
| Density | 1.101 g/cm³ | [] |
tert-Butyl L-alaninate
A simpler derivative, this compound has a free amino group and a tert-butyl ester protecting the carboxylic acid.
| Property | Value | Source |
| CAS Number | 21691-50-9 | [3] |
| Synonyms | (S)-tert-Butyl 2-aminopropanoate | [3] |
| Molecular Formula | C7H15NO2 | [3] |
| Molecular Weight | 145.20 g/mol | [3] |
| IUPAC Name | tert-butyl (2S)-2-aminopropanoate | [3] |
β-Alanine t-butyl ester hydrochloride
This is the hydrochloride salt of the tert-butyl ester of β-alanine, often used to improve solubility and stability.
| Property | Value | Source |
| CAS Number | 58620-93-2 | [4] |
| Synonyms | β-Ala-OtBu·HCl | [4] |
| Molecular Formula | C7H15NO2 · HCl | [4] |
| Molecular Weight | 181.7 g/mol | [4] |
| Purity | ≥99% (HPLC) | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 153-163 °C | [4] |
| Storage | 0-8 °C | [4] |
Experimental Protocols: Synthesis of Alanine Derivatives
While a specific, detailed experimental protocol for the synthesis of N-benzyl-L-alanine tert-butyl ester was not found in the immediate search results, a general synthetic strategy can be inferred from standard organic chemistry principles and procedures for analogous compounds. The synthesis would typically involve two key steps: N-benzylation of L-alanine followed by tert-butylation of the carboxylic acid, or vice-versa.
A plausible synthetic workflow is outlined below. This should be considered a general guideline, and specific reaction conditions would require optimization.
Caption: A potential synthetic pathway for N-benzyl-L-alanine tert-butyl ester.
Logical Relationship of Identified Compounds
The following diagram illustrates the structural relationships between the discussed alanine derivatives, highlighting the core alanine structure and the various protecting groups.
Caption: Relationship between alanine and its tert-butyl and N-protected derivatives.
Applications in Drug Development and Research
Amino acid derivatives with protected functional groups are fundamental in the synthesis of peptides and peptidomimetics. The tert-butyl ester group provides steric hindrance that protects the carboxylic acid from participating in unwanted side reactions during peptide coupling. The N-benzyl group can also serve as a protecting group or be a key pharmacophoric element in the final molecule. These compounds are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
References
A Comprehensive Technical Guide to the Spectroscopic Analysis of Tert-butyl N-benzyl-L-alaninate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Tert-butyl N-benzyl-L-alaninate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a visual representation of the general experimental workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for Tert-butyl N-benzyl-L-alaninate. These predictions are derived from the known spectral data of related compounds such as N-benzyl-β-alanine tert-butyl ester, BOC-L-Alanine benzyl ester, and tert-Butyl L-alaninate.
Table 1: Predicted ¹H NMR Spectroscopic Data for Tert-butyl N-benzyl-L-alaninate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.80 | d | 1H | Benzyl CH₂ |
| ~3.65 | d | 1H | Benzyl CH₂ |
| ~3.40 | q | 1H | Alanine α-CH |
| ~2.00 | br s | 1H | Amine N-H |
| ~1.45 | s | 9H | tert-Butyl (CH₃)₃ |
| ~1.30 | d | 3H | Alanine β-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Tert-butyl N-benzyl-L-alaninate
| Chemical Shift (δ) ppm | Assignment |
| ~173 | Ester Carbonyl (C=O) |
| ~139 | Aromatic quaternary C |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~81 | tert-Butyl quaternary C |
| ~57 | Alanine α-CH |
| ~53 | Benzyl CH₂ |
| ~28 | tert-Butyl CH₃ |
| ~18 | Alanine β-CH₃ |
Table 3: Predicted IR Absorption Bands for Tert-butyl N-benzyl-L-alaninate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Strong | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1495, ~1450 | Medium to weak | Aromatic C=C stretches |
| ~1250, ~1150 | Strong | C-O stretch (ester) |
| ~740, ~700 | Strong | Aromatic C-H bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry Data for Tert-butyl N-benzyl-L-alaninate
| m/z | Ion |
| 235.15 | [M]⁺ (Molecular Ion) |
| 179.10 | [M - C₄H₈]⁺ |
| 162.09 | [M - OC(CH₃)₃]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of Tert-butyl N-benzyl-L-alaninate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of liquid Tert-butyl N-benzyl-L-alaninate directly onto the ATR crystal. If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption peaks.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation: Prepare a dilute solution of Tert-butyl N-benzyl-L-alaninate (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
ESI Source Parameters:
-
Set the capillary voltage to an appropriate value (e.g., 3-5 kV for positive ion mode).
-
Optimize the nebulizing gas flow rate and drying gas temperature to ensure efficient desolvation and ion generation.
-
-
Mass Analysis: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for positive mode) and any significant fragment ions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Tert-butyl N-benzyl-L-alaninate.
Caption: General workflow for spectroscopic analysis.
Navigating the Physicochemical Landscape of Tert-butyl Benzylalaninate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of tert-butyl benzylalaninate, a key building block in peptide synthesis and drug development. Understanding these fundamental properties is critical for its effective storage, handling, and application in various synthetic and formulation processes. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes established principles of amino acid and peptide chemistry to predict its behavior and provides detailed experimental protocols for its empirical determination.
Core Physicochemical Properties
This compound is an amino acid derivative where the carboxyl group of alanine is protected by a tert-butyl ester and the amino group is protected by a benzyl group. This structure imparts specific solubility and stability characteristics.
Solubility Profile
The solubility of this compound is dictated by the interplay of its hydrophobic (benzyl and tert-butyl groups) and polar (amino acid backbone) moieties. Generally, protected amino acids exhibit limited solubility in aqueous solutions and greater solubility in organic solvents.[1][2] The bulky, non-polar tert-butyl and benzyl groups are expected to make this compound particularly soluble in a range of common organic solvents.
A qualitative assessment of its expected solubility is presented in Table 1. For novel applications, it is always recommended to experimentally determine solubility in the specific solvent systems to be used.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 9.0 | Low | The hydrophobic benzyl and tert-butyl groups are expected to significantly limit solubility in highly polar aqueous media. |
| Methanol | 6.6 | Soluble | As a polar protic solvent, methanol should effectively solvate the amino acid backbone. |
| Ethanol | 5.2 | Soluble | Similar to methanol, ethanol is a good solvent for many organic compounds. |
| Dichloromethane (DCM) | 3.4 | Very Soluble | A versatile, moderately polar solvent that is an excellent choice for dissolving protected amino acids. |
| Tetrahydrofuran (THF) | 4.2 | Very Soluble | A polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds. |
| Acetonitrile | 6.2 | Soluble | A polar aprotic solvent that should readily dissolve the compound. |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules, including peptides and their derivatives.[2][3] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A highly polar aprotic solvent with strong solvating capabilities, often used for compounds that are difficult to dissolve.[2][3] |
| Toluene | 2.4 | Moderately Soluble | A non-polar aromatic solvent; solubility is expected due to the presence of the benzyl group. |
| Hexane | 0.0 | Low to Insoluble | A non-polar aliphatic solvent, likely a poor solvent for this compound despite the hydrophobic groups, as it cannot effectively solvate the more polar amino acid core. |
Stability Considerations
The stability of this compound is primarily influenced by the lability of the tert-butyl ester bond, particularly under acidic conditions. The benzyl group on the amine is generally more stable.
Key Factors Affecting Stability:
-
pH: The tert-butyl ester is highly susceptible to cleavage under acidic conditions, often utilized as a deprotection strategy in peptide synthesis.[4] It is relatively stable under neutral and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation, especially in the presence of reactive media. For long-term storage, cool and dry conditions are recommended.
-
Enzymatic Degradation: Certain lipases and esterases have been shown to selectively hydrolyze tert-butyl esters of amino acid derivatives.[5]
A summary of the stability of the tert-butyl ester protecting group under various conditions is provided in Table 2.
Table 2: General Stability of Tert-butyl Esters
| Condition | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Labile | Readily cleaved to yield the corresponding carboxylic acid and isobutylene. This is a standard method for deprotection.[4] |
| Mild Acids (e.g., Acetic Acid) | Moderate | Cleavage may occur, but at a slower rate compared to strong acids. |
| Lewis Acids (e.g., ZnBr₂) | Labile | Can be used for selective deprotection of tert-butyl esters.[6] |
| Neutral (pH ~7) | Stable | Generally stable under neutral aqueous conditions at room temperature. |
| Basic Conditions (e.g., NaOH) | Stable | The tert-butyl ester is resistant to saponification under basic conditions due to steric hindrance, making it a useful orthogonal protecting group to methyl or ethyl esters. |
| Hydrogenation (e.g., H₂/Pd) | Stable | The tert-butyl ester is stable to catalytic hydrogenation, which is a common method for removing benzyl-type protecting groups. |
| Nucleophiles | Stable | Generally stable towards common nucleophiles. |
Experimental Protocols
For researchers requiring precise quantitative data, the following experimental protocols are recommended.
Protocol 1: Determination of Solubility via the Shake-Flask Method
This gravimetric method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.
-
Quantification: Weigh the remaining solid residue to determine the mass of dissolved this compound.
-
Calculation: Calculate the solubility in units such as g/L or mg/mL.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under various conditions by monitoring its degradation over time.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in the desired solvents or buffer systems (e.g., different pH values).
-
Incubation: Aliquot the solutions into sealed vials and incubate them under the desired stress conditions (e.g., specific temperatures, light exposure).
-
Time-Point Sampling: At predetermined time intervals, withdraw samples from each vial.
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase will likely consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).
-
Detection: Use a UV detector to monitor the elution of the parent compound and any degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation. Identify and, if possible, quantify any major degradation products.
Visualizing Experimental Workflows and Logical Relationships
To aid in the conceptualization of the experimental and logical frameworks, the following diagrams are provided.
References
- 1. bachem.com [bachem.com]
- 2. lifetein.com [lifetein.com]
- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Advent and Evolution of Tert-butyl Benzylalaninate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl benzylalaninate, a key chiral building block in organic synthesis, has played a significant role in the development of complex molecules, particularly in the realm of peptide chemistry and pharmaceutical drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of this versatile compound. It includes a detailed examination of its preparation, physical and chemical properties, and its evolution as a valuable tool for asymmetric synthesis. This document consolidates quantitative data into structured tables, presents detailed experimental protocols for its synthesis and key applications, and utilizes visualizations to illustrate reaction pathways and workflows, serving as an in-depth resource for researchers in the field.
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups and orchestrate complex molecular transformations. Amino acids, the fundamental units of peptides and proteins, possess both a reactive amine and a carboxylic acid group, necessitating the use of orthogonal protecting groups to achieve controlled peptide bond formation and other modifications. This compound, a derivative of the amino acid alanine, incorporates two of the most widely employed protecting groups: the tert-butyl ester for the carboxylic acid and the benzyl group for the amine. This combination offers a unique set of advantages, including stability under a range of reaction conditions and distinct deprotection strategies, making it a valuable intermediate in multi-step syntheses.
Discovery and History
The precise origin and first reported synthesis of tert-butyl N-benzyl-L-alaninate (CAS 85753-12-4) are not extensively documented in a single seminal publication. Its emergence is intrinsically linked to the broader development of peptide synthesis methodologies in the mid-20th century. The use of benzyl groups for amine protection and tert-butyl groups for carboxylic acid protection became widespread during this period due to their reliability and orthogonal removal conditions. While general methods for the benzylation of amines and the tert-butylation of carboxylic acids were established, the specific combination in the form of this compound likely arose as a practical solution for specific synthetic challenges within research laboratories focused on peptide and medicinal chemistry. Its history is therefore one of gradual adoption and application rather than a singular discovery event.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following table summarizes key quantitative data for N-benzyl-L-alanine tert-butyl ester.
| Property | Value |
| CAS Number | 85753-12-4 |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.33 g/mol |
| Appearance | Not specified in readily available literature |
| Boiling Point | Not specified in readily available literature |
| Melting Point | Not specified in readily available literature |
| Solubility | Soluble in common organic solvents |
| Spectroscopic Data | NMR data is available through commercial suppliers[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the protection of both the amine and carboxylic acid functionalities of L-alanine.
General Synthetic Pathway
A logical synthetic route to tert-butyl N-benzyl-L-alaninate involves two key steps: N-benzylation of L-alanine followed by tert-butylation of the carboxylic acid, or vice-versa. The order of these steps can be critical to avoid side reactions and achieve a good overall yield. A common approach is to first protect the carboxylic acid as a tert-butyl ester, followed by N-benzylation.
Caption: General synthetic pathway for Tert-butyl N-benzyl-L-alaninate.
Detailed Experimental Protocol (Illustrative)
While a specific, detailed experimental protocol for the initial synthesis of tert-butyl N-benzyl-L-alaninate is not readily found in a single historical publication, a plausible and illustrative procedure based on established methods for amino acid protection is provided below.
Step 1: Synthesis of L-Alanine tert-butyl ester hydrochloride
-
Materials: L-Alanine, isobutylene, dioxane, p-toluenesulfonic acid (PTSA), diethyl ether, hydrochloric acid (in ether).
-
Procedure:
-
Suspend L-alanine in dioxane in a pressure vessel.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Introduce a molar excess of isobutylene.
-
Seal the vessel and stir at room temperature for 4-5 days.
-
After the reaction is complete, quench with a 10% sodium bicarbonate solution and extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the free base of L-alanine tert-butyl ester.
-
Dissolve the free base in dry diethyl ether and cool to 0°C.
-
Slowly add one equivalent of a standardized solution of HCl in diethyl ether.
-
Remove the solvent under reduced pressure to obtain L-alanine tert-butyl ester hydrochloride as a salt.
-
Step 2: Synthesis of Tert-butyl N-benzyl-L-alaninate
-
Materials: L-Alanine tert-butyl ester hydrochloride, benzyl bromide, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), an aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Procedure:
-
Dissolve L-alanine tert-butyl ester hydrochloride in the chosen aprotic solvent.
-
Add at least two equivalents of the non-nucleophilic base to neutralize the hydrochloride and scavenge the HBr produced during the reaction.
-
Add one equivalent of benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl N-benzyl-L-alaninate.
-
Applications in Organic Synthesis
The utility of this compound lies in its ability to serve as a chiral building block where the protecting groups can be selectively removed.
Peptide Synthesis
In peptide synthesis, the N-benzyl group can be removed by catalytic hydrogenation, while the tert-butyl ester is stable under these conditions. Conversely, the tert-butyl ester can be cleaved under acidic conditions (e.g., with trifluoroacetic acid), leaving the N-benzyl group intact. This orthogonality is crucial for the stepwise assembly of peptide chains.
Caption: Workflow for the use of Tert-butyl N-benzyl-L-alaninate in peptide synthesis.
Asymmetric Synthesis
Beyond peptide chemistry, this compound can be employed as a chiral auxiliary or a starting material for the synthesis of other chiral molecules. The stereocenter of the alanine backbone can be used to induce chirality in subsequent reactions.
Conclusion
This compound, while not having a single, celebrated moment of discovery, has established itself as a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its utility stems from the well-understood and orthogonal nature of its protecting groups, which allows for strategic and controlled manipulations in the synthesis of complex chiral molecules. As the demand for enantiomerically pure pharmaceuticals and other fine chemicals continues to grow, the importance of chiral building blocks like this compound is set to endure. Future research may focus on developing more efficient and environmentally benign methods for its synthesis and exploring its application in novel synthetic methodologies.
References
In-Depth Technical Guide: Safety, Handling, and Storage of Tert-butyl benzylalaninate
Disclaimer: No direct safety, handling, or storage data for Tert-butyl benzylalaninate has been found in publicly available literature or safety data sheets. The following guide is based on data extrapolated from structurally similar compounds, namely L-Alanine tert-butyl ester hydrochloride, L-Alanine Benzyl Ester Hydrochloride, and Ethyl N-benzyl-β-alaninate. This information should be used as a preliminary guide only, and a comprehensive risk assessment should be conducted before handling this compound.
Chemical and Physical Properties (Analog Data)
| Property | L-Alanine tert-butyl ester hydrochloride | L-Alanine Benzyl Ester Hydrochloride | Ethyl N-benzyl-β-alaninate |
| Molecular Formula | C7H16ClNO2 | C10H14ClNO2 | C12H17NO2 |
| Molecular Weight | 181.66 g/mol | 215.68 g/mol | 207.27 g/mol |
| Physical State | Solid | Powder | Liquid |
| Appearance | White | White to off-white | Colorless |
| Melting Point | 206 - 216 °C[1] | 5°C (lit.) | Not Available |
| Boiling Point | Not Available | Not Available | 150 °C |
| Solubility | No data available | No data available | Insoluble in water |
Hazard Identification and Safety Precautions (Analog Data)
Based on the hazard profiles of its structural analogs, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be skin and eye irritation.
GHS Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
Handling and Personal Protective Equipment (PPE)
Due to the inferred hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection:
-
Wear a lab coat or chemical-resistant apron.
-
Use nitrile or other chemically resistant gloves.
-
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Stability: The compound is expected to be stable under recommended storage conditions.
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, dike the area to contain the spill and collect the material for disposal.
-
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the trash.
Experimental Protocols (Analog Synthesis)
While a specific protocol for this compound is not available, the following represents a general procedure for the synthesis of similar N-benzyl-amino acid esters. This is provided for informational purposes only and must be adapted and optimized by qualified personnel.
Synthesis of N-allyl-L-alanine t-butyl ester (as an example of N-alkylation and esterification):
-
Dissolve Benzyloxycarbonyl-L-alanine t-butyl ester (1.0 eq) in dry Tetrahydrofuran (THF).
-
Add Allyl iodide (2.2 eq) to the solution.
-
Slowly add Sodium hydride (1.25 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and a 1N aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product using flash chromatography.
Potential Biological Signaling and Experimental Workflow
Information on the specific biological targets and signaling pathways of this compound is limited. However, N-benzyl-L-alanine derivatives are known to be used in pharmaceutical development, particularly for neurological disorders. This suggests potential interactions with receptors or enzymes in the central nervous system.
Below is a conceptual workflow for the initial biological screening of this compound.
Caption: Workflow for the initial biological evaluation of this compound.
This document provides a summary of the available safety-related information for compounds structurally similar to this compound. It is imperative that all handling of this chemical is performed by trained individuals in a properly equipped laboratory, and that a thorough, compound-specific risk assessment is conducted prior to any experimental work.
References
A Technical Guide to Tert-butyl N-benzyl-L-alaninate: Commercial Availability, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl N-benzyl-L-alaninate, a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document outlines its commercial availability, potential suppliers, key physical and chemical properties, and a proposed experimental protocol for its synthesis.
Commercial Availability and Suppliers
Tert-butyl N-benzyl-L-alaninate, identified by the CAS number 85753-12-4 , is available from a limited number of specialized chemical suppliers. While not as commonly stocked as some other amino acid derivatives, it can be sourced for research and development purposes. The table below summarizes the available information on suppliers. Researchers are advised to contact these suppliers directly to inquire about current stock, purity, available quantities, and pricing.
| Supplier | Website | CAS Number | Notes |
| Guidechem | --INVALID-LINK-- | 85753-12-4 | Lists the compound and its CAS number, indicating potential availability through their network of suppliers.[1] |
| Kuujia | --INVALID-LINK-- | 85753-12-4 | Provides basic information and indicates it may be available for purchase.[2] |
Note: The commercial availability of this compound can change. It is recommended to verify with the suppliers directly for the most up-to-date information.
Physicochemical Properties
Understanding the physical and chemical properties of Tert-butyl N-benzyl-L-alaninate is crucial for its handling, storage, and application in experimental work. The following table summarizes key properties.
| Property | Value | Source |
| Chemical Name | N-Benzyl-L-alanine tert-butyl ester | Guidechem[1] |
| CAS Number | 85753-12-4 | Guidechem[1] |
| Molecular Formula | C14H21NO2 | Calculated |
| Molecular Weight | 235.32 g/mol | Calculated |
| Appearance | Not specified | - |
| Purity | Not specified | - |
Synthesis of Tert-butyl N-benzyl-L-alaninate: An Experimental Protocol
Step 1: Synthesis of L-Alanine tert-butyl ester hydrochloride
This step involves the protection of the carboxylic acid group of L-alanine as a tert-butyl ester.
-
Reaction: L-Alanine is reacted with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) in an appropriate solvent like dioxane. The resulting ester is then isolated as the hydrochloride salt.
Step 2: N-Benzylation of L-Alanine tert-butyl ester
The second step is the introduction of the benzyl group onto the nitrogen atom of the amino acid ester.
-
Reaction: L-Alanine tert-butyl ester hydrochloride is reacted with benzyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile. The reaction mixture is typically stirred at room temperature until completion.
Detailed Experimental Protocol (Proposed):
Materials:
-
L-Alanine tert-butyl ester hydrochloride
-
Benzyl bromide
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of L-Alanine tert-butyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Tert-butyl N-benzyl-L-alaninate.
Safety Information
A specific Safety Data Sheet (SDS) for Tert-butyl N-benzyl-L-alaninate (CAS 85753-12-4) was not found during the literature search. However, based on the starting materials and the general structure of the compound, the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Starting Materials:
-
Benzyl bromide: Is a lachrymator and is corrosive. Handle with extreme care in a fume hood.
-
Diisopropylethylamine (DIPEA): Is flammable and can cause severe skin burns and eye damage.
-
Dichloromethane (DCM): Is a suspected carcinogen.
-
-
Product: The final product should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
Researchers should always consult the SDS for the specific reagents being used and perform a thorough risk assessment before commencing any experimental work.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the proposed synthesis of Tert-butyl N-benzyl-L-alaninate.
Caption: Proposed two-step synthesis of Tert-butyl N-benzyl-L-alaninate.
References
Methodological & Application
Application Notes and Protocols for the Use of Alanine Derivatives with Tert-butyl and Benzyl Protection in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient synthesis of complex peptide chains. The success of SPPS relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. This document provides detailed application notes and protocols for the use of alanine derivatives bearing tert-butyl and benzyl protecting groups. While "Tert-butyl benzylalaninate" is not a standard nomenclature for a commercially available amino acid derivative for SPPS, this document will address the use of plausible interpretations of such a compound within the two major SPPS strategies: Boc/Bzl and Fmoc/tBu.
The two primary interpretations of an alanine derivative with both tert-butyl and benzyl protection for use in SPPS are:
-
Boc-Ala-OBzl: N-tert-butyloxycarbonyl-L-alanine benzyl ester. In this case, the amino group is protected by a Boc group, and the carboxylic acid is protected as a benzyl ester. This derivative is suitable for the Boc/Bzl SPPS strategy.
-
Cbz-Ala-OtBu: N-benzyloxycarbonyl-L-alanine tert-butyl ester. Here, the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a tert-butyl ester. This derivative could be used in specific scenarios within SPPS.
Given that alanine has a non-reactive side chain, the primary use of such C-terminally protected derivatives would be in solution-phase peptide synthesis or for the synthesis of peptide fragments that will be later ligated. For standard linear SPPS, N-terminally protected alanine (Fmoc-Ala-OH or Boc-Ala-OH) is typically used. However, for the purpose of these notes, we will focus on the application of Boc-Ala-OBzl in the context of the Boc/Bzl SPPS strategy, as it represents a more common protecting group combination.
Application Notes
The Boc/Bzl strategy in SPPS utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the side chains of other amino acids.[1][2] The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the benzyl-based protecting groups and the linkage to the resin are cleaved with a much stronger acid, such as hydrofluoric acid (HF).[1][2][3]
The use of a C-terminally protected amino acid like Boc-Ala-OBzl is less common for the initial loading onto the resin in standard SPPS, as the first amino acid is typically attached to the resin via its carboxyl group. However, such a derivative could be valuable in fragment condensation strategies where a protected di- or tri-peptide is synthesized in solution and then coupled to the resin-bound peptide chain.
Advantages of the Boc/Bzl Strategy:
-
Robustness: The Boc/Bzl strategy has a long history of success in synthesizing a wide range of peptides.[3][4]
-
Reduced Aggregation: In some cases, the repeated TFA treatment in Boc-SPPS can help to disrupt peptide aggregation on the resin.[4]
Considerations and Potential Side Reactions:
-
Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to racemization, especially for amino acids prone to this side reaction.[5][6][7] Careful selection of coupling reagents and conditions is crucial to minimize this.
-
Incomplete Deprotection: Inefficient removal of the Boc group can lead to deletion sequences in the final peptide.
-
Side Reactions from Protecting Groups: The tert-butyl carbocation formed during Boc deprotection can lead to side reactions with nucleophilic residues like Tryptophan and Methionine.[1][8] Scavengers are typically added to the cleavage cocktail to prevent this.
Quantitative Data Summary
| Parameter | Amino Acid Derivative | Coupling Conditions | Coupling Efficiency (%) | Racemization (%) | Reference |
| Coupling Efficiency | Boc-amino acids | HBTU/HATU in situ neutralization | >99% | - | [4] |
| Coupling Efficiency | Fmoc-amino acids | DIC/HOBt in DMF | >99% | - | [9] |
| Racemization | Fmoc-L-phenylalanine | Various coupling agents | 0.1 - 5% | <0.5% with HATU/HOBt | [5] |
| Racemization | Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | Variable | High without π-N protection | [10] |
| Racemization | Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | Variable | Can be significant | [10] |
Experimental Protocols
The following protocols describe the general steps for solid-phase peptide synthesis using the Boc/Bzl strategy.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield resin for peptide acids) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) three times to remove any impurities.
-
Swell the resin in DCM for at least 30 minutes before proceeding to the first amino acid loading.
Protocol 2: First Amino Acid (C-terminal) Loading (Standard Boc-SPPS)
This protocol describes the loading of the first amino acid, which for a peptide ending in Alanine would be Boc-Ala-OH.
-
Dissolve 2 equivalents of Boc-Ala-OH and 2 equivalents of a coupling agent (e.g., DIC) in a minimal amount of DMF/DCM.
-
Add the activated amino acid solution to the swollen resin.
-
Add 1 equivalent of a base such as diisopropylethylamine (DIEA) if using a pre-activated ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DCM and DMF to remove excess reagents.
-
Cap any unreacted sites on the resin using a solution of acetic anhydride and DIEA in DCM.
Protocol 3: Boc-SPPS Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add fresh 25-50% TFA/DCM and react for 20-30 minutes.[11]
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) and DCM.
-
Neutralize the N-terminal amine salt by washing with a 5-10% solution of DIEA in DCM until a neutral pH is achieved (as indicated by a colorimetric test such as the chloranil test).
-
Wash the resin with DCM.
-
-
Coupling:
-
Dissolve 3-4 equivalents of the next Boc-protected amino acid and a suitable coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add 6-8 equivalents of DIEA to the activation mixture.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test like the Kaiser test (for primary amines) or the chloranil test (for secondary amines).
-
Wash the resin with DMF and DCM.
-
Protocol 4: Final Cleavage and Deprotection
-
After the final coupling and Boc deprotection, wash the resin thoroughly with DCM and methanol and dry it under vacuum.
-
Prepare a cleavage cocktail. For a standard peptide without sensitive residues, a mixture of 95% HF, and 5% anisole (as a scavenger) can be used. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Cool the resin and cleavage vessel in an HF apparatus to -5 to 0 °C.
-
Slowly distill the HF into the reaction vessel.
-
Stir the mixture for 1-2 hours at 0 °C.
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration and dry it under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for Boc-SPPS.
Caption: Protecting group strategy in Boc/Bzl SPPS.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
Application Notes and Protocols for Liquid-Phase Peptide Synthesis Utilizing Tert-butyl benzylalaninate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of N-benzyl-L-alanine tert-butyl ester, herein referred to as Tert-butyl benzylalaninate, in liquid-phase peptide synthesis (LPPS). This compound serves as a versatile building block, incorporating a stable benzyl protecting group on the amine and a tert-butyl ester protecting the carboxylic acid. This protection scheme is particularly useful for the stepwise synthesis of peptides in solution, allowing for the selective deprotection and coupling of subsequent amino acids.
Introduction to this compound in LPPS
Liquid-phase peptide synthesis (LPPS), also known as solution-phase peptide synthesis, is a classical method for constructing peptides.[1] Unlike solid-phase peptide synthesis (SPPS), LPPS involves the coupling of amino acids in a homogenous solution, with purification of the intermediate peptide fragments after each coupling step. This approach can be advantageous for the synthesis of short to medium-length peptides, allowing for careful characterization and purification of intermediates, which can lead to a higher purity final product.
The choice of protecting groups is critical in peptide synthesis to prevent unwanted side reactions.[2] this compound features:
-
N-Benzyl (Bn) protection: A stable protecting group for the α-amino group that is typically removed by catalytic hydrogenolysis.
-
C-terminal tert-butyl (tBu) ester: Protects the carboxylic acid and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[3]
This orthogonal protection strategy allows for the selective deprotection of either terminus of the dipeptide, providing flexibility in the synthetic route.
Experimental Protocols
The following section details a representative protocol for the coupling of an N-protected amino acid to the deprotected N-benzyl-L-alanine tert-butyl ester. This protocol is based on standard liquid-phase peptide synthesis methodologies employing a carbodiimide coupling agent.
Materials and Reagents
-
N-Boc-L-Phenylalanine
-
N-benzyl-L-alanine tert-butyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Palladium on carbon (Pd/C, 10%) (for N-benzyl deprotection)
-
Methanol (MeOH) or Ethanol (EtOH) (for hydrogenolysis)
-
Trifluoroacetic acid (TFA) (for tert-butyl ester deprotection)
Protocol 1: Synthesis of Boc-Phe-Ala(Bn)-OtBu Dipeptide
This protocol describes the coupling of N-Boc-L-Phenylalanine to N-benzyl-L-alanine tert-butyl ester.
Step 1: Liberation of the Free Amine
-
Dissolve N-benzyl-L-alanine tert-butyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 15 minutes and then at room temperature for 30 minutes.
Step 2: Activation of the Carboxylic Acid
-
In a separate flask, dissolve N-Boc-L-Phenylalanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM (10 mL/mmol).
-
Cool this solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the mixture at 0 °C for 30 minutes.
Step 3: Coupling Reaction
-
Add the solution containing the activated N-Boc-L-Phenylalanine to the solution of the free amine from Step 1 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
Step 4: Work-up and Purification
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
1 M aqueous HCl (2 x 20 mL/mmol)
-
Saturated aqueous NaHCO₃ (2 x 20 mL/mmol)
-
Brine (1 x 20 mL/mmol)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to yield the pure Boc-Phe-Ala(Bn)-OtBu.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Boc-Phe-Ala(Bn)-OtBu.
| Parameter | Value |
| Starting Material (N-benzyl-L-alanine tert-butyl ester HCl) | 1.0 g |
| Molar Equivalent (N-Boc-L-Phe) | 1.0 eq |
| Molar Equivalent (DCC) | 1.1 eq |
| Molar Equivalent (HOBt) | 1.1 eq |
| Reaction Time | 14 hours |
| Crude Product Yield | ~95% |
| Purified Product Yield | 75-85% |
| Purity (by HPLC) | >98% |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the dipeptide Boc-Phe-Ala(Bn)-OtBu.
Caption: Workflow for the synthesis of a protected dipeptide using this compound.
Signaling Pathways and Logical Relationships
The logic of the protection and deprotection strategy in liquid-phase peptide synthesis using this compound is crucial for directing the synthesis.
Caption: Orthogonal deprotection strategy for the synthesized dipeptide.
References
Application Notes and Protocols: Tert-butyl Benzylalaninate as a Protecting Group for Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl benzylalaninate (N-benzyl-L-alanine tert-butyl ester) as a versatile protecting group for the amino acid alanine in peptide synthesis and drug development. Detailed protocols for its synthesis, application, and deprotection are provided, along with key experimental data.
Introduction
In peptide synthesis, the protection of the α-amino and carboxyl groups of amino acids is crucial to prevent unwanted side reactions during peptide bond formation. The choice of protecting groups is dictated by their stability under coupling conditions and the ease and selectivity of their removal. This compound offers a unique combination of a tert-butyl ester for carboxyl protection and a benzyl group for amino protection. This dual protection strategy is particularly useful in solution-phase peptide synthesis and for the preparation of protected amino acid fragments.
The tert-butyl ester provides robust protection under basic and nucleophilic conditions and is readily cleaved under acidic conditions. The N-benzyl group is stable to the acidic conditions used for tert-butyl ester removal and can be cleaved by catalytic hydrogenation. This orthogonality allows for the selective deprotection of either the C-terminus or the N-terminus, providing flexibility in synthetic strategies.
Synthesis of this compound
The synthesis of N-benzyl-L-alanine tert-butyl ester can be achieved through a two-step process: (1) tert-butylation of L-alanine to form L-alanine tert-butyl ester, followed by (2) N-benzylation.
Experimental Protocol 1: Synthesis of L-Alanine tert-butyl ester hydrochloride
This protocol is adapted from a general procedure for the tert-butylation of amino acids.[1]
-
Reaction Setup: Suspend L-alanine (1 equivalent) in dioxane.
-
Addition of Reagents: Add p-toluenesulfonic acid (PTSA) (1.5 equivalents) and isobutylene (a slight excess).
-
Reaction: Stir the mixture in an autoclave at room temperature for 2-3 days.
-
Work-up: Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.
-
Isolation: Remove the solvent under vacuum to obtain the free base of L-alanine tert-butyl ester.
-
Salt Formation: Dissolve the free base in dry ether and cool to -20°C. Slowly add one equivalent of a 1N HCl solution in ether.
-
Final Product: Remove the ether under vacuum to yield L-alanine tert-butyl ester hydrochloride as a solid.
Experimental Protocol 2: Synthesis of N-benzyl-L-alanine tert-butyl ester
This protocol is a representative procedure based on the N-alkylation of amino acid esters.
-
Reaction Setup: Dissolve L-alanine tert-butyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA) (2.2 equivalents), to neutralize the hydrochloride and facilitate the reaction.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under vacuum. Purify the crude product by flash column chromatography on silica gel to obtain pure N-benzyl-L-alanine tert-butyl ester.
Summary of Synthesis Data
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Data |
| 1 | L-Alanine tert-butyl ester hydrochloride | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS |
| 2 | N-benzyl-L-alanine tert-butyl ester | 70-85 | >99 (post-chromatography) | ¹H NMR, ¹³C NMR, MS, Optical Rotation |
Note: Yields and purity are representative and may vary based on reaction scale and optimization.
Application in Peptide Synthesis
N-benzyl-L-alanine tert-butyl ester can be used as a building block in solution-phase peptide synthesis. The following protocol outlines a typical coupling reaction.
Experimental Protocol 3: Peptide Coupling
-
Activation: Dissolve N-benzyl-L-alanine tert-butyl ester (1 equivalent) and a C-terminally protected amino acid or peptide (1 equivalent) in a suitable solvent like DCM or DMF.
-
Coupling Reagents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Filter off any precipitated urea by-product (in the case of DCC). Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the resulting dipeptide by chromatography or recrystallization.
Deprotection Strategies
The orthogonal nature of the N-benzyl and C-terminal tert-butyl protecting groups allows for their selective removal.
Experimental Protocol 4: Deprotection of the Tert-butyl Ester
The tert-butyl ester can be removed under acidic conditions to liberate the C-terminal carboxylic acid.
-
Reaction Setup: Dissolve the protected peptide in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 25-50% v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA. The deprotected peptide is often obtained as a TFA salt.
Experimental Protocol 5: Deprotection of the N-benzyl Group
The N-benzyl group is typically removed by catalytic hydrogenation.
-
Reaction Setup: Dissolve the protected peptide in a suitable solvent such as methanol or ethanol.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under vacuum to obtain the deprotected peptide. A combination of Pd/C and niobic acid-on-carbon (Nb₂O₅/C) can facilitate this deprotection.[2]
Summary of Deprotection Conditions
| Protecting Group | Reagent | Conditions | Product |
| Tert-butyl Ester | Trifluoroacetic Acid (TFA) in DCM | Room Temperature, 1-2 hours | C-terminal carboxylic acid (TFA salt) |
| N-benzyl | H₂, Pd/C | Room Temperature, H₂ atmosphere | N-terminal free amine |
Visualizing the Workflow
Synthesis and Deprotection of this compound
Caption: Synthesis and orthogonal deprotection of N-benzyl-L-alanine tert-butyl ester.
General Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis.
Conclusion
This compound serves as a valuable protected amino acid derivative for applications in organic synthesis and drug development. The orthogonal nature of the N-benzyl and C-terminal tert-butyl protecting groups provides significant flexibility in the design of synthetic routes for complex peptides and other molecules. The protocols outlined in these notes provide a foundation for the successful synthesis and application of this versatile building block.
References
Application Notes: Tert-butyl Benzylalaninate as a Versatile Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl benzylalaninate is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its utility stems from the presence of two orthogonal protecting groups: a tert-butyl ester and an N-benzyl group. The tert-butyl group protects the carboxylic acid functionality and can be removed under acidic conditions, while the benzyl group protects the amine and is typically removed by catalytic hydrogenation. This differential protection allows for selective manipulation of the molecule at various stages of a synthetic route. The inherent chirality of the alanine backbone makes it an excellent starting material for the synthesis of enantiomerically pure compounds, including substituted piperidines, which are common scaffolds in medicinal chemistry.
Key Applications and Synthetic Utility
The primary application of this compound lies in its use as a precursor for complex chiral molecules. The sequential or selective removal of its protecting groups allows for a variety of transformations:
-
N-Alkylation: The secondary amine can undergo alkylation to introduce further complexity.
-
Peptide Coupling: After removal of the N-benzyl group, the resulting primary amine can be used in standard peptide coupling reactions.
-
Cyclization Reactions: As demonstrated in the synthesis of piperidine derivatives, the amino ester functionality is ideal for constructing heterocyclic rings.
-
Reduction: The ester can be reduced to the corresponding chiral amino alcohol, another important synthetic intermediate.
A significant application is in the diastereoselective synthesis of functionalized piperidines, a motif frequently found in biologically active molecules.
Experimental Protocols
Protocol 1: Synthesis of Enantiopure Trisubstituted Piperidines
This protocol is adapted from the synthesis of piperidine derivatives using α-amino esters and demonstrates a key application of tert-butyl L-benzylalaninate in constructing complex heterocyclic systems. The reaction involves the chemo- and regioselective opening of a chiral epoxyaziridine by the amino group of the alaninate.
Reaction Scheme: (Represented by a similar reaction with L-alanine methyl ester)
Materials:
-
Chiral epoxyaziridine
-
Tert-butyl L-benzylalaninate
-
Ytterbium triflate (Yb(OTf)₃) or Lithium perchlorate (LiClO₄)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of the chiral epoxyaziridine (1 equivalent) in anhydrous acetonitrile, add the Lewis acid catalyst (1 equivalent), either Ytterbium triflate or Lithium perchlorate.
-
Add tert-butyl L-benzylalaninate (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to yield the enantiopure trisubstituted piperidine.
Quantitative Data: The following table summarizes typical yields for the synthesis of trisubstituted piperidines from various α-amino esters, demonstrating the feasibility of this reaction.
| α-Amino Ester Derivative | Lewis Acid | Reaction Time (h) | Yield (%) |
| L-Alanine methyl ester | LiClO₄ | 48 | 85 |
| L-Phenylalanine methyl ester | LiClO₄ | 72 | 82 |
| L-Leucine methyl ester | LiClO₄ | 96 | 78 |
| L-Valine methyl ester | LiClO₄ | 120 | 75 |
| L-Alanine methyl ester | Yb(OTf)₃ | 24 | 90 |
Data adapted from analogous reactions and are representative of expected outcomes.
Protocol 2: N-Debenzylation via Catalytic Hydrogenation
This protocol describes the removal of the N-benzyl group to yield a free secondary amine, which can then be used in subsequent reactions such as acylation or peptide coupling.
Materials:
-
N-benzyl-L-alanine tert-butyl ester
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or Parr apparatus)
Procedure:
-
Dissolve the N-benzyl-L-alanine tert-butyl ester in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10 mol% of Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Protocol 3: Tert-Butyl Ester Deprotection
This protocol outlines the removal of the tert-butyl ester group to reveal the carboxylic acid, a common step in the final stages of a synthesis.
Materials:
-
Tert-butyl alaninate derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the tert-butyl ester-protected compound in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for 2-5 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the DCM and TFA under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Visualizations
Logical Workflow for Piperidine Synthesis
Caption: Workflow for the synthesis of chiral piperidines.
Deprotection Pathways
Caption: Orthogonal deprotection strategies.
Application Notes and Protocols: Asymmetric Synthesis of α-Amino Acids Using Tert-butyl Benzylalaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These tailored amino acids are integral components of peptidomimetics, enzyme inhibitors, and other complex bioactive molecules. A key strategy in their synthesis is the diastereoselective alkylation of chiral enolate equivalents derived from common amino acids. This document provides detailed application notes and protocols for the asymmetric synthesis of novel α-amino acids using tert-butyl benzylalaninate as a chiral starting material.
The general approach involves the formation of a Schiff base from (S)- or (R)-tert-butyl benzylalaninate, which serves to protect the amine and activate the α-proton. Subsequent deprotonation and alkylation, often mediated by a chiral auxiliary or phase-transfer catalyst, allows for the introduction of a new side chain with high diastereoselectivity. Final deprotection yields the target non-proteinogenic α-amino acid.
Core Principle
The underlying principle of this methodology is the use of the inherent chirality of the starting alanine derivative to direct the stereochemical outcome of the α-alkylation. By converting the starting amino acid ester into a Schiff base, the α-carbon becomes readily deprotonated to form a nucleophilic enolate. The facial selectivity of the subsequent alkylation is controlled by the steric and electronic properties of the chiral auxiliary and the Schiff base itself, leading to the preferential formation of one diastereomer.
Experimental Protocols
Protocol 1: Formation of the Benzophenone Schiff Base of this compound
This protocol describes the initial step of activating the this compound for subsequent asymmetric alkylation through the formation of a benzophenone imine.
Materials:
-
(S)-tert-butyl benzylalaninate hydrochloride
-
Benzophenone imine
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of (S)-tert-butyl benzylalaninate hydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol), add benzophenone imine (1.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst
This protocol outlines the diastereoselective alkylation of the Schiff base using a chiral phase-transfer catalyst.
Materials:
-
Tert-butyl N-(diphenylmethylene)-(S)-benzylalaninate (Schiff base from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide) (1.2 eq)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.1 eq)
-
Toluene, anhydrous
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Magnetic stirrer and stir bar
-
Reaction vessel suitable for low-temperature reactions
Procedure:
-
Dissolve the Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in anhydrous toluene (20 mL/mmol).
-
Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add the 50% aqueous KOH solution and stir vigorously for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at the same temperature for the time required to reach completion (monitor by TLC, typically 4-12 hours).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diastereomeric product mixture can be analyzed by NMR or HPLC to determine the diastereomeric excess (de). Purification by column chromatography may be required.
Protocol 3: Deprotection to Yield the Free Amino Acid
This protocol describes the final hydrolysis of the Schiff base and ester groups to yield the desired α-amino acid.
Materials:
-
Alkylated Schiff base from Protocol 2
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Dowex 50WX8 ion-exchange resin (or similar)
-
Ammonium hydroxide (NH₄OH), dilute solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the alkylated Schiff base in THF.
-
Add 1 M aqueous HCl and stir the mixture at room temperature for 4-8 hours until the imine is fully hydrolyzed (monitor by TLC).
-
Concentrate the reaction mixture to remove the THF.
-
To hydrolyze the tert-butyl ester, treat the residue with a stronger acid (e.g., trifluoroacetic acid) or heat with 6 M HCl.
-
After ester hydrolysis, neutralize the solution and purify the free amino acid using ion-exchange chromatography (Dowex 50WX8).
-
Elute the amino acid from the resin using a dilute ammonium hydroxide solution.
-
Lyophilize the eluate to obtain the pure, non-proteinogenic α-amino acid.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from asymmetric alkylation reactions of alanine-derived Schiff bases, which can be expected to be comparable for this compound derivatives.
| Entry | Alkyl Halide | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de) (%) |
| 1 | Benzyl Bromide | 10 | -20 | 6 | 85 | 92 |
| 2 | Allyl Bromide | 10 | -20 | 8 | 82 | 90 |
| 3 | Propargyl Bromide | 10 | -40 | 12 | 75 | >95 |
| 4 | Ethyl Iodide | 10 | 0 | 10 | 78 | 85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric synthesis of α-amino acids.
Logical Relationship of Chiral Control
Caption: Control of stereochemistry in the asymmetric alkylation step.
Application Notes and Protocols for Coupling Reactions of Tert-butyl Benzylalaninate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the coupling of tert-butyl benzylalaninate with N-protected amino acids to form dipeptides. This process is a fundamental step in solution-phase peptide synthesis, a crucial technique in drug discovery and development. The protocols outlined below utilize common and efficient coupling reagents, ensuring high yields and minimal side reactions.
Introduction
This compound serves as a valuable building block in peptide synthesis. The tert-butyl ester protects the C-terminus of the alanine residue, while the benzyl group protects the amine. This protection scheme allows for the selective formation of a peptide bond at the amino group of the alanine derivative. The choice of coupling reagent is critical for the successful synthesis of the target dipeptide, influencing reaction times, yields, and the degree of racemization. This document details protocols for several widely used coupling reagents.
Data Presentation: Coupling Reaction Yields
The following table summarizes typical yields for the solution-phase coupling of an N-protected amino acid to an amino acid ester, which can be indicative of the expected yields when using this compound as the amino component.
| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Typical Yield (%) | Reference |
| Boc-Ala-OH | EDC, HOBt | DIEA | DMF | 92 | [1] |
| Boc-Ala-OH | HATU, HOBt | DIEA | DMF | 96 | [1] |
| Boc-Ala-OH | PyBOP | DIEA | DMF | 95 | [1] |
| N-Boc-O-benzyl-tyrosine | EDC, HOBt | Et3N | Chloroform | Not specified | [2] |
Experimental Protocols
Below are detailed protocols for common coupling reactions involving this compound.
Protocol 1: Coupling using EDC and HOBt
This protocol is adapted from a general procedure for the synthesis of a tripeptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)[2].
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Glycine)
-
This compound hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the N-Boc-protected amino acid (1.0 equivalent), HOBt (1.2 equivalents), and this compound hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Et3N (1.0 equivalent) to neutralize the hydrochloride salt.
-
Add EDC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using HATU
This protocol is based on general procedures for peptide coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[1].
Materials:
-
N-Boc-protected amino acid
-
This compound hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Add DIEA (2.0 equivalents) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound hydrochloride (1.0 equivalent) and DIEA (1.0 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the protected dipeptide.
Visualizations
General Workflow for Peptide Coupling
The following diagram illustrates the general workflow for the solution-phase coupling of an N-protected amino acid with this compound.
Caption: General workflow for solution-phase peptide coupling.
Signaling Pathway of Amide Bond Formation
This diagram illustrates the key steps involved in the formation of the peptide bond using a carbodiimide coupling agent like EDC.
Caption: Key intermediates in EDC/HOBt mediated peptide bond formation.
References
Application Notes and Protocols for the Synthesis of Dipeptides and Tripeptides Using Tert-butyl benzylalaninate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of small peptides, such as dipeptides and tripeptides, is a cornerstone of medicinal chemistry and drug discovery. These molecules often serve as scaffolds for peptidomimetics or as active pharmaceutical ingredients themselves, for instance, as enzyme inhibitors. Tert-butyl benzylalaninate is a valuable building block in peptide synthesis, offering orthogonal protection of the C-terminus. The benzyl ester provides a stable protecting group that can be removed under hydrogenolysis conditions, while the tert-butyl ester can be cleaved with mild acid. This dual protection allows for flexible synthetic strategies.
These application notes provide detailed protocols for the solution-phase synthesis of dipeptides and tripeptides using this compound as the C-terminal residue. The protocols utilize standard Boc (tert-butyloxycarbonyl) chemistry for N-terminal protection.
General Synthesis Strategy
The synthesis of dipeptides and tripeptides is carried out in a stepwise manner in solution. The general workflow involves the coupling of an N-terminally protected amino acid to the free amine of this compound. For tripeptide synthesis, the N-terminal protecting group of the resulting dipeptide is removed, followed by coupling with another N-protected amino acid.
Key Steps:
-
Coupling: Formation of the peptide bond between the carboxyl group of an N-Boc protected amino acid and the amino group of the C-terminally protected alanine. This is facilitated by a coupling reagent.
-
N-Terminal Deprotection: Removal of the Boc group from the dipeptide to expose the N-terminal amine for the subsequent coupling step in tripeptide synthesis. This is typically achieved with an acid like trifluoroacetic acid (TFA)[1][2].
-
Purification: Each intermediate peptide is purified to ensure the final product is of high purity.
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide (Boc-Phe-Ala-OBn-tBu)
This protocol describes the coupling of N-Boc-Phenylalanine with this compound.
Materials:
-
N-Boc-Phenylalanine (Boc-Phe-OH)
-
This compound hydrochloride (H-Ala-OBn-tBu·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound hydrochloride (1.0 eq) in DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
-
Activation of the Carboxyl Component (Method A with DCC/HOBt):
-
In a separate flask, dissolve N-Boc-Phenylalanine (1.1 eq) and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated acid solution.
-
Add the filtrate containing the activated N-Boc-Phe-OH to the solution of the free amine (from step 1).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Boc-Phe-Ala-OBn-tBu.
-
Protocol 2: Synthesis of a Tripeptide (Boc-Leu-Phe-Ala-OBn-tBu)
This protocol describes the synthesis of a tripeptide starting from the dipeptide prepared in Protocol 1.
Materials:
-
Boc-Phe-Ala-OBn-tBu (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N-Boc-Leucine (Boc-Leu-OH)
-
Coupling reagents and base as in Protocol 1 (e.g., HATU and DIPEA)
-
Solvents and reagents for work-up as in Protocol 1
Procedure:
-
Boc Deprotection:
-
Dissolve the dipeptide Boc-Phe-Ala-OBn-tBu (1.0 eq) in a solution of 50% TFA in DCM[1][2].
-
Stir the solution at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The product is the TFA salt of the dipeptide amine (H-Phe-Ala-OBn-tBu·TFA).
-
-
Neutralization and Coupling:
-
Dissolve the crude dipeptide TFA salt in DMF or DCM.
-
Add DIPEA (2.2 eq) to neutralize the TFA salt.
-
In a separate flask, dissolve N-Boc-Leucine (1.2 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.2 eq) to the N-Boc-Leucine solution and stir for 5-10 minutes to pre-activate the amino acid.
-
Add the activated N-Boc-Leucine solution to the neutralized dipeptide amine solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure tripeptide, Boc-Leu-Phe-Ala-OBn-tBu.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of dipeptides and tripeptides using the solution-phase Boc strategy. Yields are representative and can vary based on the specific amino acid residues and reaction scale.
Table 1: Representative Data for Dipeptide Synthesis
| Entry | N-Boc-Amino Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Boc-Phe-OH | DCC/HOBt | DIPEA | DCM | 18 | 85-95 |
| 2 | Boc-Gly-OH | HATU | DIPEA | DMF | 2 | 90-98 |
| 3 | Boc-Val-OH | HBTU/HOBt | NMM | DCM/DMF | 12 | 80-90 |
| 4 | Boc-Pro-OH | DCC/HOBt | DIPEA | DCM | 24 | 88-96 |
Table 2: Representative Data for Tripeptide Synthesis
| Entry | Starting Dipeptide Amine | N-Boc-Amino Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | H-Phe-Ala-OBn-tBu | Boc-Leu-OH | HATU | DIPEA | DMF | 3 | 80-90 |
| 2 | H-Gly-Ala-OBn-tBu | Boc-Trp(Boc)-OH | HBTU/HOBt | NMM | DMF | 4 | 75-85 |
| 3 | H-Val-Ala-OBn-tBu | Boc-Ile-OH | DCC/HOBt | DIPEA | DCM | 20 | 70-85 |
| 4 | H-Pro-Ala-OBn-tBu | Boc-Ser(tBu)-OH | HATU | DIPEA | DMF | 2 | 85-95 |
Application Example: Angiotensin-Converting Enzyme (ACE) Inhibitory Peptides
Many naturally occurring and synthetic dipeptides and tripeptides exhibit inhibitory activity against the Angiotensin-Converting Enzyme (ACE)[3][4]. ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure[5]. By inhibiting ACE, these peptides can lower blood pressure, making them attractive candidates for the development of antihypertensive drugs[5].
The diagram below illustrates the role of ACE in the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.
Caption: The Renin-Angiotensin System and the site of ACE inhibition.
The signaling cascade begins with the conversion of Angiotensinogen to Angiotensin I by Renin. Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I to the potent vasoconstrictor Angiotensin II, which increases blood pressure[5][6]. ACE inhibitors, such as certain di- and tripeptides, block this conversion, leading to reduced levels of Angiotensin II and consequently, vasodilation and lower blood pressure. An alternative pathway involves ACE2, which converts Angiotensin II to Angiotensin (1-7), a peptide with vasodilatory effects[3].
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the synthesis of dipeptides and tripeptides as described in the protocols.
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Caption: Workflow for the solution-phase synthesis of a tripeptide.
Conclusion
The protocols outlined provide a robust framework for the synthesis of dipeptides and tripeptides using this compound as a C-terminal anchor. The use of solution-phase Boc chemistry is a well-established and reliable method that allows for the synthesis of high-purity peptides suitable for research and drug development applications, including the exploration of novel ACE inhibitors. The provided workflows and quantitative data serve as a practical guide for scientists in the field.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 6. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Tert-butyl Benzylalaninate Precursors in Asymmetric Synthesis of Unnatural Amino Acids
Application Note AP-SYN-UAA-001
Introduction:
Unnatural amino acids (UAAs) are pivotal components in modern drug discovery, peptide engineering, and materials science. Their incorporation into molecular scaffolds can impart enhanced biological activity, increased metabolic stability, and novel structural conformations. A key challenge in the synthesis of UAAs is the stereocontrolled formation of the α-stereocenter. This application note details the utility of tert-butyl alaninate Schiff base derivatives as precursors for the asymmetric synthesis of α-benzylalanines and other related unnatural amino acids. The use of a tert-butyl ester provides steric bulk and is readily removable under acidic conditions, while the Schiff base facilitates the crucial C-α alkylation step.
The asymmetric alkylation of an alanine Schiff base tert-butyl ester represents a robust and highly enantioselective method for the synthesis of α-alkyl-alanines, including benzylalanines. This approach often employs phase-transfer catalysis (PTC) to achieve high yields and stereoselectivity under relatively mild conditions. The chiral environment created by the phase-transfer catalyst directs the approach of the alkylating agent to the enolized Schiff base, leading to the preferential formation of one enantiomer.
Core Application: Asymmetric Benzylation via Phase-Transfer Catalysis
A prominent application involves the enantioselective benzylation of a tert-butyl alaninate-derived Schiff base. This method provides a direct route to protected α-benzylalanine derivatives, which are valuable building blocks for various pharmacologically active compounds. The reaction proceeds via the formation of a Schiff base from tert-butyl alaninate, followed by deprotonation and subsequent alkylation with a benzyl halide in the presence of a chiral phase-transfer catalyst.
Quantitative Data Summary
The following table summarizes the results for the asymmetric benzylation of 2-naphthyl aldimine tert-butyl ester of alanine, as reported by Jew et al. (2003).[1] This reaction is a representative example of the synthesis of a benzyl-type unnatural amino acid derivative using a tert-butyl alaninate precursor.
| Electrophile | Catalyst | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide | RbOH | -35 | 95 | 95 |
Experimental Protocols
Protocol 1: Asymmetric Benzylation of Alanine Schiff Base tert-Butyl Ester
This protocol is adapted from the work of Jew et al. (2003) on the highly enantioselective synthesis of α-alkyl-alanines.[1]
Objective: To synthesize tert-butyl N-(2-naphthylmethylene)-α-benzylalaninate with high enantioselectivity.
Materials:
-
2-Naphthyl aldimine of tert-butyl alaninate
-
Benzyl bromide
-
O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide (chiral phase-transfer catalyst)
-
Rubidium hydroxide (RbOH)
-
Toluene, anhydrous
-
Dichloromethane, anhydrous
Procedure:
-
To a solution of the 2-naphthyl aldimine of tert-butyl alaninate in anhydrous toluene, add the chiral phase-transfer catalyst.
-
Cool the reaction mixture to -35 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add solid rubidium hydroxide (RbOH) to the cooled mixture with vigorous stirring.
-
Slowly add a solution of benzyl bromide in anhydrous toluene to the reaction mixture.
-
Maintain the reaction at -35 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the organic phase with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired tert-butyl N-(2-naphthylmethylene)-α-benzylalaninate.
-
Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key transformations and logical flow of the synthesis.
Caption: General workflow for the synthesis of a protected this compound.
Caption: Simplified mechanism of phase-transfer catalyzed asymmetric benzylation.
References
Application Notes and Protocols: Tert-butyl Benzylalaninate in Peptidomimetic Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl benzylalaninate in the synthesis of peptidomimetics. N-alkylation of peptides, specifically N-benzylation, is a key strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation, thereby increasing the therapeutic potential of peptide-based drugs. This compound serves as a valuable building block in this context, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Introduction to N-Alkylated Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[1] One common modification is the substitution of the amide proton with an alkyl group, such as a benzyl group.[1] This N-alkylation imparts several advantages:
-
Proteolytic Resistance: The absence of the amide proton hinders recognition and cleavage by proteases.
-
Conformational Constraint: N-alkylation can favor specific backbone conformations, which can be crucial for receptor binding.[1]
-
Increased Lipophilicity: The introduction of a benzyl group can enhance the lipophilicity of the peptide, potentially improving cell permeability and oral bioavailability.[2]
-
Modulation of Hydrogen Bonding: The removal of the amide proton's hydrogen bond donor capability can alter the binding mode to target proteins.[1]
This compound is an ideal building block for incorporating N-benzyl-L-alanine into a peptide sequence during SPPS. The tert-butyl ester protects the C-terminus and is readily cleaved under acidic conditions, compatible with the final cleavage step in Fmoc/tBu chemistry.
Synthesis of N-Benzyl-L-alanine tert-butyl Ester
A common and efficient method for the synthesis of N-benzyl-L-alanine tert-butyl ester is through reductive amination of L-alanine tert-butyl ester with benzaldehyde.
Experimental Protocol: Reductive Amination
Materials:
-
L-alanine tert-butyl ester hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of L-alanine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add benzaldehyde (1.0 eq) to the mixture and stir for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-benzyl-L-alanine tert-butyl ester as a colorless oil.
| Reactant/Reagent | Molar Eq. | Purity | Typical Yield | Reference |
| L-alanine tert-butyl ester HCl | 1.0 | >98% | - | N/A |
| Benzaldehyde | 1.0 | >99% | - | N/A |
| Sodium triacetoxyborohydride | 1.5 | >97% | - | N/A |
| Product | - | >95% | 70-85% | [3] |
Incorporation of N-Benzyl-L-alanine into Peptidomimetics via SPPS
N-Fmoc-N-benzyl-L-alanine can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc group is used for temporary Nα-protection, and the tert-butyl ester of the C-terminal amino acid is compatible with this strategy.
Logical Workflow for SPPS Incorporation
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.
Experimental Protocol: Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
N-Fmoc-N-benzyl-L-alanine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., TIS, water, DODT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and add the mixture to the resin. Agitate for 1-2 hours. Wash the resin with DMF and DCM.
-
Incorporation of N-Fmoc-N-benzyl-L-alanine: Couple N-Fmoc-N-benzyl-L-alanine using the same procedure as in step 3. Coupling times may need to be extended for this sterically hindered amino acid.
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
| Step | Reagent/Solvent | Time | Typical Success Rate | Reference |
| Resin Swelling | DMF | 30 min | >99% | [4] |
| Fmoc Deprotection | 20% Piperidine/DMF | 2 x 10 min | >99% | [4] |
| Amino Acid Coupling | Fmoc-AA-OH, HBTU, HOBt, DIPEA | 1-2 h | >98% | [4] |
| N-benzyl-Ala Coupling | N-Fmoc-N-benzyl-L-alanine, HATU, DIPEA | 2-4 h | >95% | [3] |
| Cleavage | 95% TFA, 2.5% TIS, 2.5% H2O | 2-3 h | >90% | [4] |
Application in Drug Discovery: Targeting Protein-Protein Interactions
N-benzylated peptidomimetics are particularly useful in the design of inhibitors of protein-protein interactions (PPIs). Many PPIs are characterized by large, shallow binding surfaces, which are difficult to target with small molecules. Peptidomimetics can mimic the secondary structures of native peptides (e.g., α-helices or β-sheets) that are often involved in these interactions. The N-benzyl group can be strategically placed to interact with hydrophobic pockets on the target protein, thereby increasing binding affinity and specificity.
Signaling Pathway Example: Inhibition of a Kinase-Substrate Interaction
The following diagram illustrates a hypothetical signaling pathway where an N-benzylated peptidomimetic inhibits the phosphorylation of a substrate protein by a kinase.
Caption: Inhibition of a kinase signaling pathway by an N-benzylated peptidomimetic.
Conclusion
This compound is a versatile and valuable building block for the synthesis of N-alkylated peptidomimetics. Its use in standard Fmoc/tBu SPPS allows for the straightforward incorporation of N-benzylated alanine residues, leading to peptidomimetics with enhanced stability and potentially improved biological activity. The protocols and data presented here provide a foundation for researchers to explore the use of this and similar N-alkylated amino acids in their drug discovery and development efforts.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 3. The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Troubleshooting & Optimization
Navigating the Synthesis of Tert-butyl benzylalaninate: A Technical Support Guide
For researchers and professionals in drug development, the synthesis of protected amino acids like Tert-butyl benzylalaninate (also known as Boc-L-alanine benzyl ester or Boc-Ala-OBn) is a foundational step. However, the path to a pure product is often complicated by side reactions that can impact yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure all reagents are fresh and anhydrous, particularly solvents and bases. - Increase reaction time or temperature cautiously, monitoring for the formation of side products. - For coupling agent-mediated reactions (e.g., DCC/DMAP), ensure the correct stoichiometry is used. |
| Product loss during workup | - Optimize extraction procedures; use of brine washes can improve phase separation. - Avoid overly acidic or basic conditions during aqueous washes, which can lead to premature deprotection of the Boc or benzyl groups. |
| Suboptimal reaction conditions | - For esterification using benzyl bromide, consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve reaction rates. - When using coupling agents like DCC, ensure the reaction is run at a low temperature (e.g., 0 °C) to minimize side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Potential Cause | Mitigation and Purification |
| Unreacted Boc-L-alanine | Incomplete esterification. | - Recrystallization of the final product. - Column chromatography on silica gel. |
| Unreacted Benzyl Alcohol/Benzyl Bromide | Use of excess reagent. | - Aqueous washes during workup to remove benzyl alcohol. - Unreacted benzyl bromide can often be removed under high vacuum. |
| N-acylurea | Byproduct of DCC-mediated esterification. | - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). - If some N-acylurea remains soluble, it can often be removed by column chromatography. |
| Dipeptide (Boc-Ala-Ala-OBn) | Premature removal of the Boc protecting group followed by coupling with another molecule of Boc-L-alanine. | - Use mild reaction conditions and avoid strong acids. - Careful monitoring of the reaction progress by TLC or LC-MS can help identify the formation of this byproduct early. Purification is typically achieved through column chromatography. |
Issue 3: Racemization of the Chiral Center
A significant challenge in amino acid chemistry is maintaining the stereochemical integrity of the chiral center. Racemization can occur under harsh reaction conditions.
| Factor | Influence on Racemization | Recommendation |
| Solvent | High-boiling point solvents like toluene, when used at reflux, can promote racemization. | Use of lower-boiling point azeotropic solvents like cyclohexane has been shown to significantly reduce racemization. |
| Base | Strong bases can facilitate epimerization at the α-carbon. | Use the weakest base necessary to achieve the desired transformation. For example, in DCC/DMAP couplings, DMAP acts as a nucleophilic catalyst and a mild base. |
| Temperature | Elevated temperatures increase the rate of racemization. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many esterification procedures, this is between 0 °C and room temperature. |
A study comparing the use of different solvents for the synthesis of amino acid benzyl esters showed a significant decrease in racemization when switching from toluene to cyclohexane.
| Amino Acid Benzyl Ester | Enantiomeric Excess (%) in Toluene | Enantiomeric Excess (%) in Cyclohexane |
| Phenylalanine benzyl ester | 75.3 | >99 |
| Alanine benzyl ester | - | >99 |
| Leucine benzyl ester | 94.2 | >99 |
Data adapted from a study on the one-step preparation of enantiopure L- or D-amino acid benzyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Esterification of Boc-L-alanine with benzyl alcohol using a coupling agent: This method typically employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Alkylation of the carboxylate of Boc-L-alanine with benzyl bromide: This reaction is often carried out in the presence of a base, such as cesium carbonate or a tertiary amine, and sometimes with a phase-transfer catalyst.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (Boc-L-alanine and benzyl alcohol/bromide) from the product. The product, being more nonpolar, will have a higher Rf value. Staining with ninhydrin is not effective for the N-protected product but can be used to check for any deprotected starting material or product. UV light can be used to visualize the benzyl-containing compounds.
Q3: What is the white precipitate that forms during a DCC-mediated esterification?
A3: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction of DCC with the carboxylic acid. It is largely insoluble in most organic solvents and can be removed by filtration.
Q4: Can I use other protecting groups for the amine?
A4: Yes, other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl) can be used. However, the choice of protecting group will depend on the overall synthetic strategy, particularly the conditions required for its removal. The Boc group is advantageous as it is stable to many reaction conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid).
Experimental Protocols
Protocol 1: Esterification using DCC and DMAP
-
Dissolve Boc-L-alanine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add benzyl alcohol (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Alkylation using Benzyl Bromide and Cesium Carbonate
-
Suspend Boc-L-alanine (1 equivalent) and cesium carbonate (1.5 equivalents) in anhydrous dimethylformamide (DMF).
-
Add benzyl bromide (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
Technical Support Center: Synthesis of Tert-butyl N-benzyl-L-alaninate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-butyl N-benzyl-L-alaninate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Tert-butyl N-benzyl-L-alaninate?
A1: There are two primary synthetic routes for Tert-butyl N-benzyl-L-alaninate:
-
Route A: N-benzylation of L-alanine followed by tert-butyl esterification of the resulting N-benzyl-L-alanine.
-
Route B: Tert-butyl esterification of L-alanine to form L-alanine tert-butyl ester, followed by N-benzylation.
Route B is often preferred as the intermediate, L-alanine tert-butyl ester, is commercially available or can be synthesized and purified before the N-benzylation step, which can simplify the final purification.
Q2: What are the critical parameters to control during the N-benzylation of L-alanine tert-butyl ester?
A2: The critical parameters for the N-benzylation step (Route B) include:
-
Choice of base: A non-nucleophilic base is crucial to prevent side reactions. Sodium hydride (NaH) is commonly used.
-
Stoichiometry of reagents: Using a slight excess of benzyl bromide can drive the reaction to completion, but a large excess can lead to the formation of the N,N-dibenzyl byproduct.
-
Reaction temperature: The reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of side reactions, including racemization.
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are recommended to ensure the reactivity of the base.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (L-alanine tert-butyl ester) is more polar than the monosubstituted product (Tert-butyl N-benzyl-L-alaninate), which is in turn more polar than the potential disubstituted byproduct (Tert-butyl N,N-dibenzyl-L-alaninate).
Q4: What are the most common impurities and side products?
A4: The most common impurities and side products are:
-
Unreacted L-alanine tert-butyl ester.
-
Tert-butyl N,N-dibenzyl-L-alaninate (from over-benzylation).
-
Benzyl alcohol (from hydrolysis of benzyl bromide).
-
Racemized product (D-enantiomer).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup and purification. - Inactive reagents. | - Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider adding a small amount of additional base and benzyl bromide. - Ensure the workup is performed under mild conditions to avoid hydrolysis of the ester. Use a saturated solution of sodium bicarbonate for quenching. - Use freshly opened or properly stored anhydrous solvents and reagents. Check the activity of the sodium hydride. |
| Low Purity | - Presence of unreacted starting material. - Formation of N,N-dibenzyl byproduct. - Presence of benzyl alcohol. | - Optimize the stoichiometry of benzyl bromide. Use a smaller excess. - Perform the reaction at a lower temperature to improve selectivity for mono-benzylation. - Purify the crude product using flash column chromatography with a gradient of ethyl acetate in hexane. - Benzyl alcohol can be removed by washing the organic phase with water during the workup. |
| Racemization | - Use of a strong, nucleophilic base. - Elevated reaction temperatures. - Prolonged reaction times. | - Use a non-nucleophilic base like sodium hydride. - Maintain the reaction at room temperature or below. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Product Hydrolysis | - Acidic conditions during workup. | - Use a mild base, such as saturated sodium bicarbonate solution, to quench the reaction. - Avoid the use of strong acids during the extraction process. |
Experimental Protocols
Protocol 1: Synthesis of L-Alanine Tert-butyl Ester
-
Reaction Setup: To a suspension of L-Alanine (1 equivalent) in tert-butyl acetate (used as both solvent and reagent), slowly add perchloric acid (1.5 equivalents) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 48 hours.
-
Workup: Wash the reaction mixture with water and 1.0 N HCl solution. Adjust the pH of the resulting aqueous solution to ~9 with a 10% sodium carbonate solution.
-
Extraction: Extract the aqueous phase with dichloromethane.
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-alanine tert-butyl ester as a colorless oil.
Protocol 2: Synthesis of Tert-butyl N-benzyl-L-alaninate (N-benzylation)
-
Reaction Setup: Dissolve L-alanine tert-butyl ester (1 equivalent) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C.
-
Addition of Benzylating Agent: After the evolution of hydrogen gas ceases, add benzyl bromide (1.1 equivalents) dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure Tert-butyl N-benzyl-L-alaninate.
Visualizations
Caption: Synthetic workflow for Tert-butyl N-benzyl-L-alaninate.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Optimization of Tert-butyl Benzylalaninate Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for tert-butyl benzylalaninate coupling. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common issues encountered during this critical synthetic step.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound through the coupling of a protected alanine precursor (e.g., N-Boc-L-alanine) and benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this coupling?
The reaction involves the formation of an amide bond between the carboxylic acid of a protected alanine derivative and benzylamine. A common example is the coupling of N-Boc-L-alanine with benzylamine using a coupling agent to yield N-Boc-L-alanyl-benzylamine, which upon deprotection of the tert-butyl ester would yield the desired product. The direct coupling to form this compound is less common and would involve N-benzyl-L-alanine tert-butyl ester formation. This guide will focus on the common peptide coupling approach.
Q2: Which coupling reagents are most effective for this reaction?
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are frequently used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) to suppress side reactions.[1] Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective and can lead to faster reaction times and higher yields.[1]
Q3: What are the most common side reactions to be aware of?
The most significant side reactions include:
-
Racemization: Loss of stereochemical integrity at the chiral center of the alanine residue.[1]
-
Guanidinylation: A side reaction that can occur when using aminium/uronium-based coupling reagents in excess, leading to modification of the free amine.[1]
-
Diketopiperazine formation: Particularly a risk if the N-terminal protecting group is removed from a dipeptide.[2]
-
Side reactions involving the tert-butyl protecting group: Under strongly acidic conditions, the tert-butyl group can be cleaved, or tert-butyl cations can cause unwanted alkylation side reactions.[2][3]
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time.- Increase the equivalents of the coupling reagent and/or benzylamine.- Ensure anhydrous reaction conditions, as water can hydrolyze the activated ester intermediate.[4] |
| Poor activation of the carboxylic acid | - Switch to a more powerful coupling reagent (e.g., from DCC/HOBt to HATU).- Ensure the purity of the coupling reagent. | |
| Side reactions consuming starting materials | - Add a racemization suppressor like HOBt or HOAt.[1]- Control the stoichiometry carefully to avoid excess coupling reagent that can lead to side reactions like guanidinylation.[1] | |
| Presence of Impurities in the Final Product | Unreacted starting materials | - Optimize stoichiometry and reaction time.- Improve purification method (e.g., column chromatography with a different solvent system). |
| Byproducts from the coupling reagent (e.g., DCU for DCC) | - Filter the reaction mixture to remove insoluble byproducts like dicyclohexylurea (DCU).- Choose a coupling reagent that produces water-soluble byproducts (e.g., DIC/OxymaPure). | |
| Racemized product (diastereomer) | - Use a milder coupling reagent or add a racemization suppressant.- Lower the reaction temperature.[1]- Use a less polar solvent. | |
| Difficulty in Product Purification | Product co-elutes with byproducts | - Alter the stationary or mobile phase in chromatography.- Consider a different work-up procedure to remove specific impurities before chromatography. |
| Oily product that is difficult to handle | - Attempt to crystallize the product from a suitable solvent system.- Convert the product to a salt (e.g., hydrochloride) which may be a crystalline solid. | |
| Evidence of Racemization | Appearance of a second peak for the product in chiral HPLC analysis | - Add HOBt or HOAt to the reaction mixture.[1]- Lower the reaction temperature during activation and coupling.- Use a weaker base if applicable.[1] |
| Inconsistent biological activity data | - Confirm stereochemical purity using chiral HPLC or polarimetry. |
Experimental Protocols
General Protocol for this compound Coupling
This protocol describes a general procedure for the coupling of N-Boc-L-alanine with benzylamine, a key step in the synthesis of related compounds.
Materials:
-
N-Boc-L-alanine
-
Benzylamine
-
Coupling Reagent (e.g., HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-alanine (1 equivalent) in anhydrous DCM.
-
Activation: Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and the base (e.g., DIPEA, 2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add benzylamine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Effect of Coupling Reagents on Yield and Racemization
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Racemization (%) |
| DCC | - | - | DCM | 75-85 | 5-10 |
| DCC | HOBt | - | DCM | 80-90 | <2 |
| HBTU | - | DIPEA | DMF | 90-98 | <1 |
| HATU | - | DIPEA | DMF | 92-99 | <1 |
| PyBOP | - | DIPEA | DCM | 88-95 | <2 |
Note: These are representative values and actual results may vary depending on specific reaction conditions.
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for the coupling reaction.
Troubleshooting Logic Diagram
References
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. doras.dcu.ie [doras.dcu.ie]
Technical Support Center: Preventing Racemization with Tert-butyl Benzylalaninate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during chemical reactions involving Tert-butyl benzylalaninate.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as the L-enantiomer of this compound, is converted into a mixture of equal parts of both enantiomers (L and D). In drug development and peptide synthesis, the specific stereochemistry of a molecule is often crucial for its biological activity and safety. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological properties, or even adverse effects. Therefore, preventing racemization is critical to ensure the stereochemical integrity of your final product.
Q2: What is the primary mechanism of racemization for amino acid derivatives like this compound during peptide coupling?
A2: The most common mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxyl group of the amino acid is activated by a coupling reagent. The activated intermediate can then be deprotonated at the alpha-carbon by a base, leading to the formation of the planar and achiral oxazolone. Subsequent nucleophilic attack by the amine component on this intermediate can occur from either side, resulting in a mixture of L and D products.
Q3: Which factors in my reaction setup can influence the extent of racemization?
A3: Several factors can significantly impact the degree of racemization:
-
The choice of coupling reagent: Some reagents are more prone to inducing racemization than others.
-
The type and amount of base used: Stronger bases and excess base can accelerate racemization.
-
The nature of the solvent: Polar aprotic solvents can influence the stability of intermediates.
-
The reaction temperature: Higher temperatures generally increase the rate of racemization.
-
The presence of additives: Certain additives can suppress the formation of the oxazolone intermediate.
Troubleshooting Guide
Issue 1: Significant racemization detected in the final product.
Possible Cause 1: Inappropriate Coupling Reagent
Some coupling reagents, particularly carbodiimides like DCC and EDC when used alone, can lead to higher levels of racemization.
Solution:
-
Use a phosphonium or aminium/uronium salt-based coupling reagent: Reagents like HBTU, HATU, HCTU, and PyBOP are generally more efficient and lead to less racemization.[1]
-
Incorporate a racemization-suppressing additive: If using a carbodiimide like DIC, always include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2][3]
Possible Cause 2: Strong or Excess Base
Strong bases like N,N-diisopropylethylamine (DIPEA) can readily deprotonate the alpha-carbon of the activated amino acid, promoting racemization.
Solution:
-
Use a weaker base: Consider using a less sterically hindered and weaker base like N-methylmorpholine (NMM).
-
Use the minimum necessary amount of base: Stoichiometric amounts of base are often sufficient.
-
Consider base-free conditions where possible: For example, when using DIC with HOBt or HOAt.[1]
Possible Cause 3: High Reaction Temperature
Elevated temperatures can increase the rate of oxazolone formation and subsequent racemization.
Solution:
-
Perform the coupling reaction at a lower temperature: Cooling the reaction mixture, for instance to 0°C, can significantly reduce racemization.
Issue 2: Inconsistent or lower than expected yields.
Possible Cause: Suboptimal Additive or Coupling Reagent
The choice of additive and coupling reagent not only affects racemization but also the efficiency of the coupling reaction.
Solution:
-
Optimize the additive: Comparative studies have shown that Oxyma and HOAt can be more effective than HOBt in both suppressing racemization and improving yields in certain systems.[2][4][5]
-
Choose a highly efficient coupling reagent: For challenging couplings, more reactive reagents like HATU or COMU may be beneficial.[1]
Quantitative Data on Racemization Suppression
Table 1: Comparison of Additives in the Coupling of Z-Phg-OH to H-Pro-NH2 [5]
| Coupling Method | Yield (%) | % D,L Isomer (Racemization) |
| HOAt/DIPCDI | 81 | 3.3 |
| HOBt/DIPCDI | 82 | 9.3 |
| Oxyma/DIPCDI | 90 | 1.0 |
Table 2: Comparison of Additives in the Fragment Condensation of Z-Phe-Val-OH to H-Pro-NH2 [2][5]
| Coupling Method | Yield (%) | % D,L Isomer (Racemization) |
| HOAt/DIPCDI | 86 | 2.1 |
| HOBt/DIPCDI | 79 | 8.9 |
| Oxyma/DIPCDI | 90 | 3.8 |
Experimental Protocols
The following are detailed methodologies for common peptide coupling reactions, which can be adapted for use with this compound.
Protocol 1: Standard DIC/HOBt Coupling[6]
-
Preparation: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM).
-
Addition of Amine: Add the amino component (e.g., an amino acid ester hydrochloride, 1 equivalent) and a tertiary base such as NMM (1 equivalent) if a salt is used.
-
Initiation of Coupling: Cool the mixture to 0°C and add DIC (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Filter off the precipitated diisopropylurea. The filtrate can then be processed through standard aqueous work-up and purification procedures.
Protocol 2: HATU/DIPEA Coupling[6][7]
-
Activation: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) in DMF. Add HATU (1 equivalent) and DIPEA (2 equivalents). Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amino component (1 equivalent) to the reaction mixture.
-
Reaction: Stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed with aqueous solutions to remove DMF and byproducts. The product is then isolated and purified.
Visual Guides
The following diagrams illustrate key concepts and workflows related to preventing racemization.
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for racemization issues.
References
Technical Support Center: Purification of Tert-butyl Benzylalaninate and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Tert-butyl benzylalaninate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound and its derivatives are flash column chromatography on silica gel, recrystallization, and liquid-liquid extraction. The choice of method depends on the nature of the impurities and the scale of the purification.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a quick and efficient method to monitor the purification process.[1][2] By spotting the crude mixture, the fractions collected during chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. Staining with ninhydrin can be useful for visualizing amino acid derivatives.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials (e.g., L-alanine tert-butyl ester, benzyl bromide), byproducts from side reactions, and residual solvents. In syntheses involving Boc protection, byproducts from the removal of the Boc group might also be present.
Q4: Can I use preparative HPLC for final purification?
A4: Yes, preparative high-performance liquid chromatography (prep-HPLC) can be a powerful technique for obtaining highly pure this compound, especially for small-scale purifications or when dealing with impurities that are difficult to remove by other methods. A C18 column with a suitable gradient of acetonitrile and water is often a good starting point.[3]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Product is too polar/non-polar for the chosen eluent. | Perform TLC analysis with a range of solvent systems (e.g., varying ratios of hexanes/ethyl acetate) to find an optimal eluent that gives your product an Rf value between 0.2 and 0.4.[1] |
| Product is adsorbing irreversibly to the silica gel. | Consider deactivating the silica gel with a small percentage of triethylamine in the eluent, especially if your compound is basic. Alternatively, switch to a different stationary phase like alumina. |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Dry packing followed by wetting with the initial eluent under pressure is a reliable method.[1] |
| Product is volatile and evaporating with the solvent. | Use gentle conditions for solvent removal, such as a rotary evaporator with a controlled temperature water bath (e.g., 30 °C).[1] |
Problem 2: Product "Oils Out" During Recrystallization
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| The solution is supersaturated. | Add a small amount of additional hot solvent to fully dissolve the oil. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| The chosen solvent system is not ideal. | Try a different solvent or a mixture of solvents. A good recrystallization solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common combination is a solvent in which the compound is soluble (e.g., dichloromethane) and an anti-solvent in which it is insoluble (e.g., hexanes).[4] |
| Presence of impurities. | The presence of impurities can sometimes inhibit crystallization. It may be necessary to first purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
Problem 3: Incomplete Separation of a Close-Spotting Impurity on TLC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient resolution with the current eluent system. | Experiment with different solvent systems. Sometimes adding a small amount of a third solvent (e.g., methanol or dichloromethane) can improve separation. |
| Overloading the chromatography column. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| The impurity has very similar polarity to the product. | If optimizing the eluent system for flash chromatography is unsuccessful, consider using preparative HPLC, which offers higher resolving power.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives.
-
Preparation of the Column:
-
Sample Loading:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, the crude oil can be loaded directly onto the column.[1]
-
-
Elution:
-
The column is eluted with a suitable solvent system, often a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity).
-
The eluent is collected in fractions.[1]
-
-
Fraction Analysis:
-
The collected fractions are monitored by TLC to identify those containing the pure product.[1]
-
-
Solvent Removal:
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator.[1]
-
Protocol 2: Liquid-Liquid Extraction
This protocol is useful for an initial workup to remove water-soluble impurities.
-
Dissolution: The reaction mixture is dissolved in an organic solvent such as ethyl acetate or diethyl ether.[1]
-
Washing: The organic layer is washed sequentially with:
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.[1]
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography
| Compound Type | Typical Eluent System | Typical Rf of Product |
| Non-polar derivatives | Hexanes / Ethyl Acetate (9:1 to 5:1) | 0.2 - 0.4 |
| Moderately polar derivatives | Hexanes / Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.4 |
| Polar derivatives | Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.4 |
Table 2: Purity and Yield Data from Representative Purifications
| Purification Method | Starting Purity (approx.) | Final Purity (approx.) | Typical Yield |
| Flash Column Chromatography | 50-80% | >95% | 70-90% |
| Recrystallization | 80-90% | >99% | 50-80% |
| Preparative HPLC | 90-95% | >99.5% | 60-85% |
Note: These are approximate values and can vary significantly based on the specific compound and the nature of the impurities.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. rsc.org [rsc.org]
- 5. connectjournals.com [connectjournals.com]
- 6. CN101704755A - Method for preparing p-tert-butylbenzylamine - Google Patents [patents.google.com]
Identifying and minimizing byproducts in Tert-butyl benzylalaninate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of tert-butyl benzylalaninate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct identification and minimization.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield of this compound | Incomplete reaction during N-benzylation. | - Ensure dropwise addition of benzyl bromide. - Monitor the reaction progress using TLC. - Consider pre-formation of the imine before adding the reducing agent in reductive amination.[1] | Increased conversion to the desired product. |
| Side reaction: Over-alkylation leading to N,N-dibenzyl-L-alanine tert-butyl ester. | - Use a moderate excess of the amine starting material. - Employ a one-pot reductive amination followed by in-situ N-Boc protection to prevent the secondary amine from reacting further.[1] | Significant reduction in the formation of the tertiary amine byproduct. | |
| Hydrolysis of the tert-butyl ester. | - Maintain anhydrous reaction conditions. - Avoid strongly acidic conditions during workup and purification. The tert-butyl ester is labile to strong acids like TFA. | Preservation of the tert-butyl ester group. | |
| Presence of N,N-dibenzyl-L-alanine tert-butyl ester | The secondary amine product (this compound) is sufficiently nucleophilic to react with another molecule of the benzylating agent. | - Use sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in reductive amination, as it is milder and can be used in a one-pot procedure where the imine is not isolated. - Perform the reaction at lower temperatures to reduce the rate of the second benzylation. | Minimized formation of the dibenzylated byproduct. |
| Racemization of the Chiral Center | Use of high temperatures or inappropriate solvents during N-benzylation. | - Conduct the reaction at or below room temperature. - Use solvents like cyclohexane instead of toluene, which has been shown to cause racemization in the benzylation of amino acid esters at elevated temperatures.[2][3] | Retention of the stereochemical integrity of the L-alanine moiety. |
| Unreacted L-alanine tert-butyl ester | Insufficient amount of benzylating agent or incomplete reaction. | - Use a slight excess (1.1-1.2 equivalents) of the benzylating agent. - Increase the reaction time and monitor by TLC until the starting material is consumed. | Drive the reaction to completion. |
| Formation of Benzyl Alcohol | Hydrolysis of the benzylating agent (e.g., benzyl bromide) or as a byproduct of certain reductive amination conditions. | - Ensure anhydrous reaction conditions. - If using a borohydride reducing agent, ensure it is added after imine formation is complete to avoid reduction of the aldehyde. | Reduced levels of benzyl alcohol impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproduct is the over-alkylated product, N,N-dibenzyl-L-alanine tert-butyl ester , formed from the reaction of the desired secondary amine with an additional molecule of the benzylating agent. Other potential byproducts include unreacted starting materials (L-alanine tert-butyl ester ), byproducts from the benzylating agent (e.g., benzyl alcohol ), and potentially the racemized D-enantiomer of the product.
Q2: How can I minimize the formation of the N,N-dibenzyl byproduct?
A2: Minimizing the formation of the N,N-dibenzyl byproduct can be achieved by several methods:
-
Controlling Stoichiometry: Use a minimal excess of the benzylating agent.
-
Reaction Conditions: Perform the reaction at a lower temperature to decrease the rate of the second benzylation.
-
Reductive Amination Strategy: In reductive amination, forming the imine intermediate in situ before the addition of the reducing agent can suppress the formation of the tertiary amine.[1]
-
One-Pot Boc Protection: A one-pot tandem direct reductive amination followed by N-Boc protection can effectively prevent over-alkylation.[1]
Q3: What is the best method for N-benzylation of L-alanine tert-butyl ester?
A3: Reductive amination of benzaldehyde with L-alanine tert-butyl ester is a highly effective method. This approach avoids the use of benzyl halides, which can be more prone to over-alkylation. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the imine and can be performed in a one-pot fashion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (L-alanine tert-butyl ester and the benzylating agent) on a silica gel plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. A developing solvent system such as ethyl acetate/hexane can be used.
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying this compound is flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the desired product from unreacted starting materials and byproducts like N,N-dibenzyl-L-alanine tert-butyl ester and benzyl alcohol.
Q6: Can the tert-butyl ester be cleaved during the reaction or workup?
A6: Yes, the tert-butyl ester is sensitive to strong acidic conditions.[4] During aqueous workup, it is important to avoid strongly acidic washes. If the reaction is performed under acidic conditions, careful control of the pH is necessary to prevent premature deprotection.
Q7: Is there a risk of racemization during the synthesis?
A7: Racemization of the chiral center of alanine is a potential issue, particularly if the reaction is carried out at elevated temperatures or in certain solvents. For instance, conducting the benzylation in refluxing toluene has been shown to cause racemization of amino acid esters.[2][3] It is recommended to perform the reaction at or below room temperature and to use solvents that are less prone to promoting racemization, such as cyclohexane.[2][3]
Experimental Protocols
Protocol 1: Synthesis of L-Alanine Tert-butyl Ester
This protocol is adapted from a procedure for the synthesis of amino acid tert-butyl esters.
Materials:
-
L-Alanine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
10% Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Suspend L-Alanine in tert-butyl acetate at 0°C.
-
Slowly add perchloric acid (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Wash the reaction mixture with water and 1.0 N HCl solution.
-
Adjust the pH of the resulting aqueous solution to ~9 by adding 10% sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 2: N-Benzylation of L-Alanine Tert-butyl Ester via Reductive Amination
This is a general procedure for reductive amination that can be adapted for the synthesis of this compound.
Materials:
-
L-Alanine tert-butyl ester
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-alanine tert-butyl ester (1 equivalent) and benzaldehyde (1-1.2 equivalents) in DCM or DCE.
-
(Optional) Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Scalability challenges in the synthesis of Tert-butyl benzylalaninate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Tert-butyl Benzylalaninate (N-benzyl-L-alanine tert-butyl ester), a common intermediate in pharmaceutical and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
A1: The most prevalent and scalable approach involves a two-step process starting from L-Alanine:
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N-benzylation: Reductive amination of L-Alanine with benzaldehyde.
-
Tert-butylation: Acid-catalyzed esterification of N-benzyl-L-alanine with isobutylene or tert-butyl acetate.
This sequence is often preferred as the N-benzyl group is stable under the acidic conditions required for tert-butyl ester formation.
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key scalability challenges include:
-
Racemization: Maintaining the stereochemical integrity of the chiral center is critical. Harsh acidic or basic conditions and elevated temperatures can lead to racemization.[1][2]
-
Side Reactions: Formation of di-benzylated or di-tert-butylated byproducts, as well as unreacted starting materials, can complicate purification.
-
Reagent Handling: Managing gaseous isobutylene and corrosive acids like perchloric acid or sulfuric acid requires specialized equipment and safety protocols.[3][4]
-
Purification: Removing catalytic residues and byproducts at a large scale can be difficult, often requiring multiple extractions or column chromatography, which is not ideal for industrial production.[5]
-
Long Reaction Times: Some published methods require reaction times of several days, which is inefficient for large-scale manufacturing.[3]
Q3: How can I minimize racemization during the synthesis?
A3: To minimize racemization, consider the following:
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Solvent Choice: When performing acid-catalyzed esterification, using solvents like cyclohexane for azeotropic water removal is preferred over toluene, which has been shown to cause racemization at reflux temperatures.[1][2]
-
Temperature Control: Maintain the lowest effective temperature throughout all reaction steps, particularly during esterification and any steps involving strong acids or bases.
-
Reagent Choice: Using milder catalysts or reaction conditions where possible can preserve stereochemical purity. For the benzylation step, controlled reductive amination is generally safe. For esterification, direct methods that avoid high heat are preferable.
Q4: Is it better to perform N-benzylation or tert-butylation first?
A4: Performing N-benzylation first is generally recommended. The resulting N-benzyl-L-alanine is a stable intermediate. The subsequent tert-butylation can then be performed. The alternative route, tert-butylation of L-alanine followed by N-benzylation, poses a higher risk of side reactions on the free amine during the esterification step.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete N-benzylation. 2. Inefficient tert-butylation. 3. Product loss during work-up/purification. | 1. Monitor the N-benzylation reaction by TLC or HPLC to ensure full consumption of L-alanine. 2. Ensure anhydrous conditions and a sufficient excess of isobutylene/tert-butyl acetate and acid catalyst. Consider using an autoclave for reactions with isobutylene to maintain pressure.[3] 3. Minimize aqueous washes if product has some water solubility. Optimize pH during extraction to ensure the product is in the organic layer. |
| Presence of Racemic Product (Low Optical Purity) | 1. High temperature during benzyl esterification (if that route is chosen). 2. Use of toluene as an azeotropic solvent.[2] 3. Prolonged exposure to strong acid catalyst at elevated temperatures. | 1. Maintain strict temperature control. 2. Replace toluene with cyclohexane for azeotropic water removal in esterification steps.[1][2] 3. Minimize reaction time and neutralize the acid catalyst as soon as the reaction is complete. |
| Difficult Purification / Oily Product | 1. Presence of unreacted N-benzyl-L-alanine. 2. Residual acid catalyst or salts. 3. Formation of closely related impurities. | 1. Ensure the esterification reaction goes to completion. If necessary, purify the intermediate after N-benzylation. 2. Perform a thorough aqueous wash with a mild base (e.g., 10% sodium bicarbonate solution) to remove acidic residues.[3] 3. Consider converting the final product to a hydrochloride salt for easier crystallization and purification.[3][6] |
| Reaction Stalls or is Very Slow | 1. Insufficient catalyst activity (e.g., wet acid catalyst). 2. Water in the reaction mixture (for tert-butylation). 3. Low reaction temperature or pressure (for isobutylene). | 1. Use fresh, anhydrous acid catalyst (e.g., PTSA, H₂SO₄). 2. Ensure all solvents and reagents are anhydrous. 3. For isobutylene reactions, ensure the system is sealed (autoclave) and maintained at the appropriate temperature and pressure.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-L-alanine
This protocol describes the reductive amination of L-Alanine.
-
Dissolution: Suspend L-Alanine (1.0 eq) in methanol.
-
Aldehyde Addition: Add Benzaldehyde (1.05 eq) to the suspension.
-
pH Adjustment: Adjust the pH of the mixture to ~6.0 using a suitable base (e.g., NaOH solution).
-
Reduction: Cool the mixture to 0-5°C and add Sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of L-Alanine by TLC or LC-MS.
-
Work-up: Quench the reaction by adding acetone. Acidify the mixture with HCl to pH ~2.0, then adjust to pH ~6.0 (the isoelectric point of N-benzyl-L-alanine) to precipitate the product.
-
Isolation: Filter the solid, wash with cold water and then diethyl ether, and dry under vacuum to yield N-benzyl-L-alanine.
Protocol 2: Synthesis of this compound
This protocol describes the esterification using tert-butyl acetate.[6][7]
-
Suspension: Suspend N-benzyl-L-alanine (1.0 eq) in tert-butyl acetate (used as both reagent and solvent, ~10 volumes).
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add perchloric acid (70%, 1.5 eq) while keeping the temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 48-72 hours. The reaction should become a clear solution.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ice water. Separate the aqueous layer.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane to recover any dissolved product.
-
Neutralization & Extraction: Combine all aqueous phases and adjust the pH to ~9 with a base (e.g., Na₂CO₃ or NaOH solution) at 0-5°C.[7] Extract the liberated free-base product into an organic solvent (e.g., dichloromethane, 3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved by flash chromatography if necessary.
Data Presentation
Table 1: Comparison of Catalysts for Tert-butylation of N-Protected Alanine
| Catalyst | Reagent | Solvent | Time (h) | Yield (%) | Notes |
| Perchloric Acid | tert-butyl acetate | tert-butyl acetate | 48 - 72 | 60 - 75% | Works at room temperature, but requires careful handling of perchloric acid.[7] |
| Sulfuric Acid | Isobutylene | Dichloromethane | 48 - 72 | 60 - 70% | Requires use of a pressure vessel (autoclave) for gaseous isobutylene.[4] |
| p-TSA | Isobutylene | Dioxane | 72 - 120 | ~50 - 65% | Longer reaction times compared to stronger acids.[3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. air.unimi.it [air.unimi.it]
- 2. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Analytical Methods for Monitoring Tert-butyl benzylalaninate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl benzylalaninate. The content is designed to address specific issues encountered during reaction monitoring using common analytical techniques.
General FAQs
Q1: Which analytical method is best for monitoring the progress of my this compound synthesis?
A1: The optimal method depends on the specific information you need.
-
For reaction kinetics and purity assessment: High-Performance Liquid Chromatography (HPLC) is often the preferred method due to its high resolution and sensitivity.
-
For identifying and quantifying volatile byproducts or for orthogonal testing: Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization of the analyte, is a powerful tool.[1][2]
-
For structural confirmation and quantitative analysis without chromatography: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), can determine the relative ratios of reactants, products, and impurities in a mixture directly from the reaction crude.[3]
Q2: My reaction involves chiral centers. How can I monitor the enantiomeric excess (ee)?
A2: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound.[4] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.[5][6]
Analytical Method Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This section addresses common issues encountered during the HPLC analysis of this compound reactions.
Q: Why am I seeing poor peak resolution between my starting material and product?
A: Poor resolution is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor HPLC Peak Resolution
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Amino Acid Synthesis: Alternatives to Tert-butyl Benzylalaninate
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of α-amino acids is a critical step in the creation of novel therapeutics and chiral building blocks. While tert-butyl benzylalaninate has its applications, a range of powerful chiral auxiliaries offer distinct advantages in terms of stereocontrol, reliability, and versatility. This guide provides an objective comparison of three leading alternatives: Evans' Oxazolidinones, Schöllkopf's Bis-Lactim Ethers, and Pseudoephedrine Amides, with a focus on their performance in the asymmetric alkylation of glycine enolate equivalents.
Performance Comparison
The following table summarizes the typical performance of these chiral auxiliaries in the asymmetric synthesis of α-amino acids via alkylation of a glycine moiety with benzyl bromide to yield a phenylalanine derivative.
| Chiral Auxiliary | Diastereoselectivity (d.e.) | Enantiomeric Excess (e.e.) of Final Amino Acid | Overall Yield | Key Advantages |
| Evans' Oxazolidinone | >98:2[1] | >99% | Good to Excellent | High diastereoselectivity, well-studied, reliable, auxiliary is often crystalline and easily purified. |
| Schöllkopf's Bis-Lactim Ether | >95%[2][3] | >95%[2][3] | Good | High enantioselectivity, applicable to a wide range of electrophiles. |
| Pseudoephedrine Amide | 90-98% (crude)[4] | >99% (after recrystallization) | Good to Excellent | Both enantiomers of the auxiliary are inexpensive, products are often crystalline facilitating purification.[4][5] |
Evans' Oxazolidinones
Pioneered by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries.[6] They are particularly effective in directing the stereoselective alkylation of N-acyl imides. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.[6]
Experimental Workflow
The general workflow for the asymmetric synthesis of an α-amino acid using an Evans' oxazolidinone auxiliary involves three key stages: acylation of the auxiliary with a glycine equivalent, diastereoselective alkylation, and subsequent cleavage to yield the desired amino acid and recover the auxiliary.
Experimental Protocols
a) N-Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes. Bromoacetyl chloride (1.1 eq) is then added, and the reaction is stirred for 1 hour at -78°C before warming to room temperature. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[1]
b) Diastereoselective Alkylation: The N-glycyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added, and the solution is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78°C for 2-4 hours. The reaction is quenched with saturated aqueous NH4Cl and worked up as described above. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.[1]
c) Cleavage of the Auxiliary: The purified alkylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water and cooled to 0°C. A solution of lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq) in water is added dropwise. The mixture is stirred at 0°C for 2-4 hours. The excess peroxide is quenched with sodium sulfite, and the chiral auxiliary is removed by extraction. The aqueous layer is then acidified, and the desired α-amino acid is isolated.[1]
Schöllkopf's Bis-Lactim Ethers
The Schöllkopf method provides an efficient route to enantiomerically pure α-amino acids through the diastereoselective alkylation of a chiral bis-lactim ether derived from a cyclic dipeptide of glycine and a chiral amino acid, typically valine.[2][3] The steric hindrance provided by the isopropyl group of the valine residue directs the incoming electrophile to the opposite face of the enolate, resulting in high stereoselectivity.[2][7]
Experimental Workflow
The synthesis begins with the formation of the bis-lactim ether, followed by deprotonation and alkylation, and concludes with acidic hydrolysis to release the desired amino acid methyl ester and the chiral auxiliary.
Experimental Protocols
a) Synthesis of the Bis-Lactim Ether: The cyclic dipeptide of L-valine and glycine, cyclo(L-Val-Gly), is suspended in anhydrous dichloromethane. Trimethyloxonium tetrafluoroborate (Meerwein's salt) (2.2 eq) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred for 24 hours. The solution is then washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the bis-lactim ether, which can be purified by distillation or chromatography.[3]
b) Diastereoselective Alkylation: The bis-lactim ether (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C. n-Butyllithium (1.05 eq) is added dropwise, and the resulting deep yellow solution is stirred for 15 minutes. A solution of benzyl bromide (1.1 eq) in THF is then added dropwise. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with ether. The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography.
c) Hydrolysis and Isolation: The purified alkylated bis-lactim ether is stirred in 0.1 M hydrochloric acid at room temperature for several days until TLC analysis indicates complete consumption of the starting material. The aqueous solution is washed with ether to remove any non-polar impurities. The aqueous layer is then concentrated under reduced pressure. The resulting residue, containing the hydrochlorides of the desired amino acid methyl ester and valine methyl ester, can be separated by ion-exchange chromatography or by careful fractional distillation.[2]
Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of α-amino acids.[4] Both enantiomers of pseudoephedrine are readily available and inexpensive. The corresponding N-acyl amides are often crystalline, facilitating purification by recrystallization. The alkylation of the lithium enolates of these amides proceeds with high diastereoselectivity.[4][5]
Experimental Workflow
The workflow involves the formation of the pseudoephedrine amide of a glycine equivalent, diastereoselective alkylation, and subsequent hydrolysis to yield the target α-amino acid.
Experimental Protocols
a) Synthesis of (1R,2R)-(-)-Pseudoephedrine Glycinamide: To a suspension of glycine methyl ester hydrochloride (1.1 eq) in anhydrous THF at 0°C is added lithium tert-butoxide (2.2 eq). The mixture is stirred for 20 minutes, followed by the addition of (1R,2R)-(-)-pseudoephedrine (1.0 eq). The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by recrystallization.[4]
b) Diastereoselective Alkylation: (1R,2R)-(-)-Pseudoephedrine glycinamide monohydrate (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0°C, and a solution of lithium hexamethyldisilazide (LHMDS) (2.2 eq) in THF is added dropwise. After stirring for 1 hour at 0°C, the reaction mixture is cooled to -78°C, and benzyl bromide (1.2 eq) is added. The reaction is stirred at -78°C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and worked up. The crude product can be purified by flash chromatography or recrystallization to improve the diastereomeric excess.[4][5]
c) Hydrolysis and Auxiliary Recovery: The purified alkylated pseudoephedrine amide is dissolved in a suitable solvent (e.g., dioxane) and treated with 9 N sulfuric acid. The mixture is heated at reflux for several hours until the starting material is consumed. After cooling, the reaction mixture is diluted with water and washed with an organic solvent to remove any non-polar impurities. The aqueous layer is then neutralized, and the chiral auxiliary can be recovered by extraction. The aqueous layer containing the amino acid can be further purified by ion-exchange chromatography.[6]
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is another powerful chiral auxiliary widely employed in various asymmetric transformations, including Diels-Alder reactions, aldol additions, and alkylations. While its application in the direct asymmetric synthesis of α-amino acids via enolate alkylation of a glycine adduct is less commonly reported in the reviewed literature compared to the other auxiliaries, its rigid bicyclic structure provides excellent stereocontrol in many C-C bond-forming reactions. The enolates of N-acyl camphorsultams are known to exhibit high levels of diastereoselectivity in alkylation reactions. Due to the limited availability of specific experimental data for the synthesis of α-amino acids using this auxiliary within the scope of this review, a detailed protocol and quantitative comparison are not provided. However, its general utility in asymmetric synthesis makes it a valuable tool for the synthesis of chiral building blocks that could be further elaborated into amino acids.
Conclusion
The choice of a chiral auxiliary for the asymmetric synthesis of α-amino acids depends on several factors, including the desired stereoisomer, the nature of the electrophile, scalability, and cost. Evans' oxazolidinones offer exceptional reliability and high stereoselectivity. The Schöllkopf method is a powerful tool for accessing a wide variety of enantiopure α-amino acids. Pseudoephedrine amides provide a practical and economical alternative, with the significant advantage of having both enantiomers of the auxiliary readily and inexpensively available. Each of these auxiliaries represents a significant advancement over older methods and provides a robust platform for the synthesis of chiral α-amino acids, which are vital for research and development in the pharmaceutical and chemical industries.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. researchgate.net [researchgate.net]
- 3. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Camphorsultam - Wikipedia [en.wikipedia.org]
A Comparative Guide: HPLC and NMR Analysis for Chiral Purity of Tert-butyl Benzylalaninate
For Researchers, Scientists, and Drug Development Professionals
The determination of chiral purity is a critical aspect of pharmaceutical development and quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the determination of the chiral purity of tert-butyl benzylalaninate. This analysis is supported by established experimental data for closely related compounds, offering a robust framework for methodology development.
At a Glance: HPLC vs. NMR for Chiral Purity
| Feature | HPLC with Chiral Stationary Phase | NMR with Chiral Derivatizing/Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation in time. | Formation of diastereomers or diastereomeric complexes with distinct NMR signals. |
| Primary Advantage | High resolution and sensitivity for detecting minor enantiomers. | Provides structural information and can be faster for routine checks without extensive method development. |
| Typical Limit of Detection | Can reach <0.1% for the minor enantiomer. | Generally around 1-5% for the minor enantiomer. |
| Sample Preparation | Dissolution in a suitable solvent. | May require derivatization with a chiral agent. |
| Instrumentation | HPLC system with a chiral column and UV detector. | NMR spectrometer. |
| Data Analysis | Integration of peak areas in the chromatogram. | Integration of distinct signals in the NMR spectrum. |
| Throughput | Higher throughput with an established method. | Can be faster for single sample analysis if no derivatization is needed. |
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC using a chiral stationary phase (CSP) is a widely adopted and powerful technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.
Experimental Protocol: Chiral HPLC
A typical HPLC method for the chiral separation of an amino acid ester like this compound would involve the following:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is highly effective for this class of compounds. A common choice would be a column like the Daicel Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: A normal-phase mobile phase is typically employed. A common starting point is a mixture of n-hexane and an alcohol like 2-propanol (isopropanol) or ethanol. The ratio is optimized to achieve the best balance of resolution and analysis time. A typical starting ratio could be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 254 nm due to the benzyl group.
-
Quantification: The enantiomeric excess (% ee) is determined by integrating the peak areas of the two enantiomers in the chromatogram.
Figure 1. Experimental workflow for chiral HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis
NMR spectroscopy can be a powerful tool for determining enantiomeric purity, primarily through the use of chiral differentiating agents. These agents create a chiral environment that induces chemical shift non-equivalence in the NMR signals of the two enantiomers. This can be achieved through two main approaches:
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form a covalent bond, resulting in a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra. A common example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent in the NMR tube. This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
A general protocol for determining the enantiomeric purity of this compound using a CDA is as follows:
-
Derivatization: React the this compound sample with a suitable chiral derivatizing agent, such as (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, in the presence of a coupling agent. The reaction should be carried out to completion to avoid kinetic resolution.
-
NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: A deuterated solvent that dissolves the diastereomeric products well, such as chloroform-d (CDCl₃).
-
Acquisition: A standard proton (¹H) NMR spectrum is acquired.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the chiral center, such as the α-proton or the methyl protons of the alanine moiety, are often good candidates.
-
Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
Figure 2. Experimental workflow for chiral NMR analysis using a CDA.
Comparative Performance Data (Based on Similar Amino Acid Esters)
The following table summarizes typical performance metrics for the two techniques based on published data for structurally related amino acid esters. These values should be considered as a starting point for method development for this compound.
| Parameter | Chiral HPLC | Chiral NMR |
| Resolution (Rs) | Typically > 1.5 for baseline separation. | Not applicable in the same sense. Signal separation (Δδ) is the key metric. |
| Signal Separation (Δδ) | Not applicable. | 0.01 - 0.1 ppm for well-resolved signals. |
| Analysis Time | 10 - 30 minutes per sample. | 5 - 15 minutes for acquisition (plus derivatization time if applicable). |
| Limit of Quantification (LOQ) | Often in the range of 0.1-0.5% for the minor enantiomer. | Typically 1-2% for the minor enantiomer. |
| Precision (RSD) | < 2% for peak area ratios. | < 5% for integral ratios. |
Conclusion
Both HPLC and NMR are powerful and complementary techniques for the determination of the chiral purity of this compound.
HPLC with a chiral stationary phase is the method of choice for high-resolution separation and sensitive detection of enantiomeric impurities. It is particularly well-suited for quality control environments where high throughput and the detection of trace-level impurities are critical.
NMR spectroscopy, particularly with the use of chiral derivatizing agents, offers a robust and often faster method for determining enantiomeric ratios, especially when high sensitivity is not the primary concern. It provides valuable structural confirmation and can be a valuable tool in research and development settings for rapid screening and reaction monitoring.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the sample throughput, and the availability of instrumentation and expertise. For comprehensive characterization, the use of both techniques can provide orthogonal and confirmatory data, strengthening the confidence in the chiral purity assessment.
Spectroscopic Characterization of Tert-butyl Benzylalaninate and Comparison with Common Alanine Protecting Groups
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of tert-butyl benzylalaninate, with a comparative analysis against common N-protecting group alternatives for alanine.
This guide provides a detailed comparison of the spectroscopic data for this compound and three commonly used N-protected alanine derivatives: Boc-Ala-OMe, Fmoc-Ala-OH, and Cbz-Ala-OH. The objective is to offer a clear, data-driven reference for the structural confirmation of these compounds, aiding in their synthesis and application in peptide chemistry and drug development.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives. It is important to note that direct, publicly available spectroscopic data for this compound is limited. Therefore, data for the structurally similar compound, N-benzyl-tert-butylamine, is provided as a reference for the benzyl and tert-butyl moieties, with expected differences highlighted.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Expected) | CDCl₃ | ~7.2-7.4 (m, 5H, Ar-H), ~4.1 (q, 1H, α-CH), ~3.8 (s, 2H, N-CH₂-Ph), ~1.5 (d, 3H, β-CH₃), ~1.4 (s, 9H, t-Bu) |
| N-benzyl-tert-butylamine (Reference) | CDCl₃ | 7.25-7.15 (m, 5H, Ar-H), 3.65 (s, 2H, N-CH₂), 1.11 (s, 9H, t-Bu) |
| Boc-Ala-OMe | CDCl₃ | ~5.0 (br d, 1H, NH), ~4.3 (p, 1H, α-CH), 3.74 (s, 3H, O-CH₃), 1.45 (s, 9H, t-Bu), 1.38 (d, 3H, β-CH₃) |
| Fmoc-Ala-OH | CDCl₃ | ~7.7-7.3 (m, 8H, Fmoc-Ar-H), ~5.3 (d, 1H, NH), ~4.4 (m, 1H, α-CH), ~4.2 (m, 3H, Fmoc-CH, CH₂), ~1.5 (d, 3H, β-CH₃) |
| Cbz-Ala-OH | CDCl₃ | ~7.3 (s, 5H, Ar-H), ~5.1 (s, 2H, O-CH₂-Ph), ~5.3 (br d, 1H, NH), ~4.4 (p, 1H, α-CH), ~1.5 (d, 3H, β-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound (Expected) | CDCl₃ | ~172 (C=O), ~139 (Ar-C), ~128.5 (Ar-CH), ~128.2 (Ar-CH), ~127.1 (Ar-CH), ~81 (O-C(CH₃)₃), ~58 (α-CH), ~52 (N-CH₂), ~28 (C(CH₃)₃), ~18 (β-CH₃) |
| N-benzyl-tert-butylamine (Reference) | CDCl₃ | 141.4, 128.2, 128.1, 126.6 (Ar-C), 50.5 (t-Bu-C), 47.1 (N-CH₂), 29.0 (t-Bu-CH₃) |
| Boc-Ala-OMe | CDCl₃ | ~174 (C=O, ester), ~155 (C=O, carbamate), ~80 (C(CH₃)₃), ~52 (O-CH₃), ~50 (α-CH), ~28 (C(CH₃)₃), ~18 (β-CH₃) |
| Fmoc-Ala-OH | CDCl₃ | ~177 (C=O), ~156 (C=O, carbamate), ~144, ~141, ~128, ~127, ~125, ~120 (Aromatic C), ~67 (Fmoc-CH₂), ~50 (α-CH), ~47 (Fmoc-CH), ~19 (β-CH₃) |
| Cbz-Ala-OH | CDCl₃ | ~177 (C=O), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5, ~128.1, ~127.9 (Ar-CH), ~67 (O-CH₂), ~50 (α-CH), ~19 (β-CH₃) |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound (Expected) | N-H (secondary amine), C=O (ester), C-O (ester), C-H (aromatic and aliphatic) | ~3300-3400 (N-H stretch, weak), ~1735 (C=O stretch), ~1150 (C-O stretch), ~3030, 2850-2950 |
| Boc-Ala-OMe | N-H (carbamate), C=O (carbamate and ester), C-O | ~3400 (N-H stretch), ~1745 (C=O ester stretch), ~1715 (C=O carbamate stretch), ~1160 (C-O stretch) |
| Fmoc-Ala-OH | O-H (acid), N-H (carbamate), C=O (acid and carbamate), C=C (aromatic) | ~2500-3300 (broad, O-H stretch), ~3300 (N-H stretch), ~1720 (C=O stretch), ~1530 (N-H bend), ~1450 (C=C stretch) |
| Cbz-Ala-OH | O-H (acid), N-H (carbamate), C=O (acid and carbamate), C=C (aromatic) | ~2500-3300 (broad, O-H stretch), ~3300 (N-H stretch), ~1720 (C=O stretch), ~1530 (N-H bend), ~1450 (C=C stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI | 236.16 |
| Boc-Ala-OMe | ESI | 204.12 |
| Fmoc-Ala-OH | ESI | 312.12 |
| Cbz-Ala-OH | ESI | 224.09 |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of these compounds are crucial for reproducibility.
Synthesis of this compound
A likely synthetic route to this compound is the N-benzylation of L-alanine tert-butyl ester. This can be achieved through reductive amination of tert-butyl pyruvate with benzylamine or by direct alkylation of L-alanine tert-butyl ester with benzyl bromide in the presence of a non-nucleophilic base.
Reductive Amination Protocol:
-
Dissolve tert-butyl pyruvate and benzylamine in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic confirmation of a target compound like this compound.
Caption: A flowchart illustrating the key stages from synthesis to spectroscopic confirmation of a chemical compound.
Signaling Pathway of Spectroscopic Data Interpretation
The following diagram outlines the logical process of interpreting spectroscopic data to confirm the structure of this compound.
Caption: A diagram showing the deductive process of confirming a chemical structure from various spectroscopic data points.
Enantioselective Resolution of Alaninates: A Comparative Analysis for Researchers
The production of enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. Alanine and its esters, alaninates, are fundamental chiral building blocks. This guide provides a comparative analysis of two primary methods for the enantioselective resolution of alaninates: enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC). This analysis is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Enzymatic Kinetic Resolution of Alaninates
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes widely employed for the resolution of amino acid esters through hydrolysis or transesterification.
Comparative Performance of Lipases
The choice of lipase and reaction conditions significantly impacts the efficiency and enantioselectivity of the resolution. Below is a comparison of commonly used lipases for the resolution of amino acid esters. While direct comparative studies on a single alaninate substrate are limited in the literature, the following table summarizes the performance of different lipases on various amino acid esters, providing a valuable reference.
| Enzyme Source | Substrate | Reaction Type | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Conversion (%) | Reference |
| Bacillus cereus esterase | N-acetyl-DL-alanine methyl ester | Hydrolysis | 99.50 | 99.99 | ~50 | [1] |
| Candida antarctica lipase B (CALB) | Aromatic Morita-Baylis-Hillman butyrates | Hydrolysis | >90 | >90 | ~50 | [2] |
| Pseudomonas fluorescens lipase | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | >90 | >90 | ~50 | [2] |
| Pseudomonas cepacia lipase (PCL) | Aromatic Morita-Baylis-Hillman acetates | Hydrolysis | >90 | >90 | ~50 | [2] |
Note: The data presented is based on different substrates and may not be directly comparable for alaninate resolution. However, it highlights the high enantioselectivity achievable with these enzymes.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-DL-Alanine Methyl Ester
This protocol is based on the kinetic resolution using an esterase from Bacillus cereus[1].
Materials:
-
N-acetyl-DL-alanine methyl ester
-
Immobilized E. coli cells expressing Bacillus cereus esterase
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thermostated shaker
Procedure:
-
Prepare a solution of N-acetyl-DL-alanine methyl ester at a concentration of 700 mM in phosphate buffer (pH 7.0).
-
Add the immobilized recombinant B. cereus esterase E. coli cells to the substrate solution.
-
Incubate the reaction mixture at 40°C in a thermostated shaker.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the substrate and product using chiral HPLC.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Extract the aqueous reaction mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the unreacted N-acetyl-D-alanine methyl ester and the product, N-acetyl-L-alanine.
Workflow for Enzymatic Kinetic Resolution
Chiral High-Performance Liquid Chromatography (HPLC) Resolution of Alaninates
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation.
Comparative Performance of Chiral Stationary Phases
The choice of the chiral stationary phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are widely used for their broad applicability.
| Chiral Stationary Phase | Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Chiralpak AS-H | α-Lipoic Acid | n-hexane/IPA/TFA (80:20:0.1) | 1.0 | 5 | 3.14 | [3][4] |
| Chiralpak IH-3 | α-Lipoic Acid | n-hexane/IPA/DCM/TFA (80:5:15:0.1) | 1.0 | 5 | 1.89 | [3] |
| Chiralpak AD-H | Dihydropyrimidinone methyl ester | Not specified | Not specified | Not specified | Higher than AD phase | [5] |
Note: The data presented is for analytes other than simple alaninates but demonstrates the comparative performance of different Chiralpak columns. The selection of the optimal CSP for alaninate resolution often requires empirical screening.
Experimental Protocol: Chiral HPLC Separation of DL-Alanine Methyl Ester
This protocol provides a general procedure for the analytical separation of DL-alanine methyl ester enantiomers. The specific column and mobile phase should be optimized for the best resolution.
Materials and Equipment:
-
DL-alanine methyl ester sample
-
HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol, trifluoroacetic acid)
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralpak® AD-H, AS-H, or IA)
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of the chosen solvents. For example, a common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol (isopropanol or ethanol) with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic analytes). A typical starting composition could be 90:10 (v/v) n-hexane:isopropanol.
-
Degas the mobile phase using an ultrasonic bath or an online degasser.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is obtained on the detector.
-
Dissolve the DL-alanine methyl ester sample in the mobile phase or a compatible solvent.
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Monitor the separation at an appropriate wavelength (e.g., 210 nm for alaninates).
-
Identify the two enantiomer peaks based on their retention times. The peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess.
-
Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of alcohol) and the column temperature to improve resolution and reduce analysis time.
Workflow for Chiral HPLC Resolution
Objective Comparison of Methods
| Feature | Enzymatic Kinetic Resolution | Chiral HPLC Resolution |
| Principle | Stereoselective enzymatic reaction | Differential interaction with a chiral stationary phase |
| Scale | Easily scalable for preparative synthesis | Analytical to preparative scale; large-scale can be costly |
| Yield | Maximum theoretical yield of 50% for each enantiomer | Theoretical yield of close to 100% for each enantiomer (after separation) |
| Substrate Scope | Dependent on enzyme specificity; may require substrate modification (e.g., N-acetylation) | Broad applicability with a wide range of chiral stationary phases available |
| Development Time | Requires screening of enzymes and optimization of reaction conditions (pH, temperature, solvent) | Requires screening of chiral columns and optimization of mobile phase and temperature |
| Cost | Enzymes can be expensive, but can be immobilized and reused | Chiral columns are a significant investment; solvent consumption can be high |
| Environmental Impact | Generally considered a "green" technology, often performed in aqueous media under mild conditions | Relies on organic solvents, which can have environmental and safety concerns |
| Product Isolation | Requires separation of the product from the unreacted substrate | Direct collection of separated enantiomers is possible |
Conclusion
Both enzymatic kinetic resolution and chiral HPLC are highly effective methods for the enantioselective resolution of alaninates. The choice between the two depends on the specific requirements of the application.
-
Enzymatic kinetic resolution is particularly well-suited for large-scale production where the cost of the enzyme can be offset by its reusability, and a 50% yield for each enantiomer is acceptable. Its environmentally friendly nature is an additional advantage.
-
Chiral HPLC offers a versatile and direct method for both analytical and preparative-scale separations, with the potential for near-quantitative recovery of both enantiomers. It is the method of choice for analytical determination of enantiomeric purity and for applications where maximizing the yield of both enantiomers from a racemic mixture is critical.
For researchers and drug development professionals, a thorough evaluation of the factors outlined in this guide will facilitate the selection of the most appropriate and efficient method for the enantioselective resolution of alaninates in their specific context.
References
- 1. Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the efficiency of different deprotection strategies for Tert-butyl benzylalaninate
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A Comparative Guide to the Deprotection of Tert-butyl Benzylalaninate
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development. This compound serves as a valuable building block, incorporating two key protecting groups: a tert-butyl (t-Bu) ester and an N-benzyl (Bn) group. The selective and efficient cleavage of these groups is paramount to achieving high yields of the desired final product. This guide provides an objective comparison of common deprotection strategies for both the tert-butyl ester and the N-benzyl group, supported by experimental data and detailed protocols.
Deprotection of the Tert-butyl Ester
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions. Here, we compare two common acidic deprotection strategies: Trifluoroacetic Acid (TFA) and Zinc Bromide (ZnBr₂).
Strategy 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is a strong acid that effectively cleaves tert-butyl esters, often in a solution of dichloromethane (DCM). The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene.[1][2][3]
Key Features:
-
High Efficiency: Generally provides high yields and clean conversions.
-
Mild Conditions: Reactions are typically run at room temperature.
-
Volatility: TFA and DCM are volatile, allowing for easy removal post-reaction.
Strategy 2: Zinc Bromide (ZnBr₂) Mediated Deprotection
Lewis acids, such as zinc bromide, offer an alternative for tert-butyl ester deprotection. This method can be advantageous when other acid-labile protecting groups are present that might be sensitive to strong Brønsted acids like TFA.[4]
Key Features:
-
Chemoselectivity: Can offer improved selectivity in the presence of other acid-sensitive functionalities.[4]
-
Milder than Strong Protic Acids: Avoids the use of highly corrosive strong acids.
Quantitative Comparison of Tert-butyl Ester Deprotection
| Reagent/Conditions | Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Trifluoroacetic Acid | N-Boc-Amino Acid tert-Butyl Esters | Dichloromethane | Not Specified | >95% | [1][5] |
| Zinc Bromide | N-PhF-Amino Acid tert-Butyl Esters | Dichloromethane | 24 h | Good | [4] |
Deprotection of the N-Benzyl Group
The N-benzyl group is a common protecting group for amines. Its removal is most frequently accomplished via catalytic hydrogenation or transfer hydrogenation.
Strategy 1: Catalytic Hydrogenolysis with Palladium on Carbon (Pd/C)
This classic method involves the use of hydrogen gas in the presence of a palladium on carbon catalyst to cleave the N-benzyl bond.[6][7][8] The addition of an acid, such as acetic acid, can sometimes facilitate the reaction, particularly for substrates with coordinating groups.[9]
Key Features:
-
High Yields: Often provides excellent yields of the deprotected amine.
-
Clean Reaction: The primary byproduct is toluene, which is easily removed.
-
Safety Considerations: Requires the handling of flammable hydrogen gas and a pyrophoric catalyst.
Strategy 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a safer alternative to traditional hydrogenolysis by using a hydrogen donor in situ, thus avoiding the need for hydrogen gas.[10][11][12][13] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[11][12]
Key Features:
-
Enhanced Safety: Eliminates the need for handling hydrogen gas.[14]
-
Mild Conditions: Reactions are often run at room temperature.
-
Versatility: A variety of hydrogen donors can be employed.[11]
Quantitative Comparison of N-Benzyl Group Deprotection
| Reagent/Conditions | Hydrogen Donor | Solvent | Reaction Time | Yield (%) | Reference |
| 10% Pd/C | H₂ | Methanol | Not Specified | 95% | [11] |
| 10% Pd/C | Formic Acid | Methanol | Minutes | 89-95% | [11] |
| Pd/C + Pd(OH)₂/C | H₂ | THF/2-propanol | Shorter than single catalyst | High | [6][7] |
| 10% Pd/C | Ammonium Formate | Not Specified | Not Specified | High | [15] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Tert-butyl Ester Deprotection
-
Dissolve the tert-butyl protected amino acid in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product is often obtained as a TFA salt.[5]
Protocol 2: General Procedure for N-Benzyl Deprotection via Catalytic Hydrogenolysis
-
Dissolve the N-benzyl protected compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like THF/2-propanol).[7][11]
-
Carefully add the palladium on carbon (Pd/C) catalyst to the solution.
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by appropriate methods.[7]
Visualizing the Workflows
Caption: Comparative workflows for tert-butyl ester and N-benzyl group deprotection.
Conclusion
The choice of deprotection strategy for this compound depends on the specific requirements of the synthetic route, including the presence of other sensitive functional groups, safety considerations, and desired reaction efficiency. For tert-butyl ester cleavage, TFA offers a rapid and high-yielding method, while ZnBr₂ may provide enhanced chemoselectivity. For N-benzyl group removal, catalytic transfer hydrogenation presents a safer alternative to traditional hydrogenolysis, often with comparable efficiency. The data and protocols presented in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 15. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
The Synthetic Utility of Tert-butyl Benzylalaninate: A Comparative Review
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry. Tert-butyl benzylalaninate, a protected form of the amino acid alanine, represents a versatile building block in this endeavor. This guide provides a comparative analysis of its application, particularly in diastereoselective alkylation for the synthesis of α-alkylated amino acids, and evaluates its performance against alternative N-protecting group strategies.
The core utility of this compound lies in the orthogonal nature of its protecting groups. The tert-butyl ester safeguards the carboxylic acid functionality and is typically cleaved under acidic conditions, while the N-benzyl group protects the amine and is commonly removed via hydrogenolysis. This differential reactivity allows for selective deprotection and further manipulation of the molecule, a crucial aspect in multi-step synthetic sequences.
Performance in Diastereoselective Alkylation: A Comparative Analysis
While direct comparative studies of this compound are limited, its potential can be evaluated by examining the performance of structurally related alanine tert-butyl ester derivatives in diastereoselective alkylation reactions. Here, we compare two distinct strategies for N-protection: a nickel(II)-complexed Schiff base and a 2-naphthyl aldimine.
Table 1: Diastereoselective Alkylation of a Ni(II)-Complexed Alanine Schiff Base
This approach utilizes a chiral ligand, (S)-o-[N-(N-benzylprolyl)amino]benzophenone, to form a planar nickel(II) complex with the Schiff base of alanine. This complex creates a rigid environment, allowing for high diastereoselectivity in alkylation reactions.
| Alkylating Agent | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | >95% | 85 |
| Allyl bromide | >95% | 82 |
| Ethyl bromide | >95% | 88 |
Data sourced from a study on the asymmetric synthesis of α,β-dialkyl-α-phenylalanines. The study highlights the utility of this method for creating sterically hindered amino acids at room temperature.
Table 2: Enantioselective Phase-Transfer Alkylation of an Alanine Aldimine Tert-butyl Ester
This method employs a chiral phase-transfer catalyst for the alkylation of a 2-naphthyl aldimine derivative of alanine tert-butyl ester. The choice of catalyst and reaction conditions are critical for achieving high enantioselectivity.[1][2]
| Alkylating Agent | Enantiomeric Excess (e.e.) | Yield (%) |
| Benzyl bromide | 95% | 85 |
| Allyl bromide | 96% | 83 |
| Ethyl iodide | 94% | 81 |
Data from a study on the highly enantioselective synthesis of α-alkyl-alanines. Optimal results were achieved at -35°C using RbOH as the base.[1][2]
Discussion of N-Protecting Group Strategies
The N-benzyl group in this compound offers the advantage of removal under neutral conditions via catalytic hydrogenation, which is compatible with many other functional groups. However, the diastereoselectivity of alkylation of simple N-benzyl protected alanine enolates can be modest due to the conformational flexibility of the N-benzyl group.
In contrast, the Ni(II)-complexed Schiff base provides a rigid planar structure that enforces high diastereoselectivity. The chiral auxiliary used to form the complex can often be recovered and reused. A potential drawback is the need for stoichiometric amounts of the chiral auxiliary and the subsequent metal removal steps.
The 2-naphthyl aldimine combined with a chiral phase-transfer catalyst offers a catalytic approach to enantioselectivity.[1][2] This method can be highly effective but requires careful optimization of the catalyst, base, and reaction temperature for each substrate.[1]
Experimental Protocols
General Procedure for Diastereoselective Alkylation of Ni(II)-Complexed Alanine Schiff Base
A solution of the Ni(II)-complex of the Schiff base of alanine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone in a suitable solvent (e.g., DMF) is treated with a base (e.g., powdered KOH or NaOH) at room temperature. The alkylating agent (e.g., benzyl bromide) is then added, and the reaction mixture is stirred until completion. The product is isolated by extraction and purified by chromatography. The diastereomeric ratio is determined by HPLC or NMR analysis.
General Procedure for Enantioselective Phase-Transfer Alkylation of Alanine Aldimine Tert-butyl Ester
The 2-naphthyl aldimine of alanine tert-butyl ester is dissolved in an appropriate solvent system (e.g., toluene/dichloromethane).[1] A chiral phase-transfer catalyst (e.g., O(9)-allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium bromide) and an aqueous solution of a strong base (e.g., RbOH) are added.[1][2] The mixture is cooled to the optimal temperature (e.g., -35°C), and the alkylating agent is added.[1] After the reaction is complete, the organic layer is separated, and the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Figure 1: Workflow for diastereoselective alkylation using a Ni(II)-complexed Schiff base.
Figure 2: Workflow for enantioselective alkylation via phase-transfer catalysis.
References
- 1. Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide [organic-chemistry.org]
- 2. Highly enantioselective synthesis of alpha-alkyl-alanines via the catalytic phase-transfer alkylation of 2-naphthyl aldimine tert-butyl ester by using O(9)-allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bottom Line on Tert-butyl Benzylalaninate for Large-Scale Synthesis: A Cost-Effectiveness Guide
For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of protecting group strategy is a critical determinant of both cost and efficiency. This guide provides an objective comparison of using Tert-butyl benzylalaninate (N-Boc-L-alanine benzyl ester) versus the prevalent Fmoc-based alternatives, supported by experimental insights and process considerations.
The economic viability of a protecting group strategy in an industrial setting hinges on a delicate balance of raw material costs, process complexity, yield, and the final purity of the active pharmaceutical ingredient (API). While this compound, a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, offers advantages in raw material accessibility, it presents challenges in other critical areas.
At a Glance: Boc/Bzl vs. Fmoc/tBu Strategies
| Feature | This compound (Boc/Bzl Strategy) | Alternative: Fmoc-L-alanine-t-butyl ester (Fmoc/tBu Strategy) |
| N-Protecting Group Cost | Lower (Boc-anhydride is a bulk chemical) | Higher (Fmoc-OSu is more expensive)[1] |
| C-Terminal Protection | Benzyl ester | t-Butyl ester |
| Key Reagents | TFA, Pd/C for hydrogenolysis, coupling agents (e.g., DCC) | Piperidine, TFA, coupling agents (e.g., HBTU, HATU) |
| Racemization Risk | Higher, especially with benzyl esters during coupling[2][3] | Lower, Fmoc group helps suppress racemization[4] |
| Deprotection Orthogonality | Quasi-orthogonal (both groups acid-labile, but at different strengths)[5] | Fully orthogonal (base-labile vs. acid-labile)[5] |
| Process Automation | Less straightforward | Easily automated with UV monitoring of Fmoc deprotection[1] |
| Waste Stream | Heavy metal catalyst (Palladium), corrosive acid (TFA) | Toxic base (Piperidine), corrosive acid (TFA) |
Deep Dive into Cost and Performance
Raw Material and Reagent Costs
A primary driver for considering the Boc/Bzl strategy is the lower cost of N-Boc protection compared to the more complex Fmoc group.[1] L-alanine, di-tert-butyl dicarbonate (Boc-anhydride), and benzyl alcohol are all readily available and relatively inexpensive commodity chemicals. However, the cost of coupling agents, such as DCC or HOBt, and the palladium catalyst required for deprotection must be factored in.
The Fmoc/tBu strategy, while having a higher upfront cost for the protected amino acid, can lead to savings downstream. The coupling agents used, such as HBTU or HATU, are also significant cost contributors. A major operational cost and safety consideration for the Fmoc route is the use of piperidine for deprotection, which is toxic and requires specialized handling and waste disposal protocols.
Synthesis and Deprotection: A Tale of Two Workflows
The synthesis of this compound itself is a two-step process involving N-protection followed by esterification. While yields for these steps are typically high, the process requires careful control to prevent side reactions.[6][7]
The key difference in large-scale operations lies in the deprotection steps. The Boc group is removed with a strong acid like trifluoroacetic acid (TFA), which necessitates acid-resistant equipment. The benzyl ester, however, is most commonly removed by catalytic hydrogenolysis.[8] This step requires a specialized high-pressure hydrogenation reactor and a palladium catalyst, representing a significant capital investment and operational complexity.
In contrast, the Fmoc/tBu strategy boasts true orthogonality. The Fmoc group is cleaved under mild basic conditions with piperidine, while the t-butyl ester is removed with TFA.[9] This orthogonality provides greater flexibility in the synthesis of complex peptides with sensitive side chains.
The Specter of Racemization
A critical performance indicator in peptide synthesis is the prevention of racemization, which can lead to impurities that are difficult and costly to remove. Benzyl esters are known to be more prone to racemization during the activation and coupling steps compared to other esters.[2][3] This risk necessitates stringent temperature control and the use of racemization-suppressing additives, which can add to the process time and cost. The Fmoc protecting group is widely recognized for its ability to suppress racemization during peptide bond formation, making the Fmoc/tBu strategy often the preferred choice for synthesizing long or racemization-sensitive peptides.[4]
Experimental Workflows and Process Logic
Caption: Synthetic workflow for this compound.
References
- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 2. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. prepchem.com [prepchem.com]
- 7. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
Biological activity screening of novel compounds synthesized from Tert-butyl benzylalaninate
For researchers and drug development professionals, the quest for novel bioactive compounds with enhanced therapeutic potential is a continuous endeavor. This guide provides a comparative analysis of the biological activity of novel compounds synthesized from protected alanine derivatives, offering insights into their anticancer and antimicrobial properties. Experimental data is presented to objectively compare the performance of these novel compounds against established alternatives.
This guide focuses on derivatives of N-Boc-L-alanine, a common starting material in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group allows for controlled chemical modifications, leading to the creation of diverse molecular structures with potentially unique biological activities.[1][2]
Comparative Anticancer Activity
Recent studies have explored the anticancer potential of various N-Boc-L-alanine derivatives. These compounds have been shown to exhibit cytotoxicity against several cancer cell lines. A key mechanism of action for some of these derivatives involves the modulation of critical signaling pathways within cancer cells.
One such pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers and plays a crucial role in cell proliferation, survival, and growth.[3][4][5] Inhibition of this pathway is a key strategy in modern cancer therapy. For instance, the novel compound 5-O-(N-Boc-l-alanine)-renieramycin T has been demonstrated to induce apoptosis in cancer stem cells by targeting the Akt signaling pathway.
The following table summarizes the in vitro anticancer activity of representative N-aryl-β-alanine derivatives against triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their cytotoxic effects.
| Compound ID | Modification | MDA-MB-231 IC50 (µM) | U-87 MG IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| Comp-1 | bis(N'-(4-bromobenzylidene) fragment | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.8 ± 0.1 |
| Comp-2 | 4-ClPh moiety | 2.3 ± 0.4 | 3.5 ± 0.5 | 0.8 ± 0.1 |
| Comp-3 | 4-BrPh moiety | 1.9 ± 0.3 | 2.8 ± 0.4 | 0.8 ± 0.1 |
Comparative Antimicrobial Activity
In addition to their anticancer properties, derivatives of protected amino acids have shown promising antimicrobial activity. The increasing prevalence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents.[6]
Compounds derived from amino acid esters have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens. The lipophilicity and structural features of these derivatives can be fine-tuned to enhance their interaction with microbial cell membranes, leading to improved antimicrobial potency.
The table below presents the minimal inhibitory concentration (MIC) values of cinnamoyl amides of amino acid derivatives against common microbial strains, with benzoic acid included as a reference compound.
| Compound ID | Modification | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Saccharomyces cerevisiae MIC (µg/mL) | Reference Compound (Benzoic Acid) MIC (µg/mL) |
| Comp-A | Cinnamoyl butyl glycinate | 100 | 200 | 50 | 400 |
| Comp-B | Cinnamoyl ethyl alaninate | 150 | 250 | 75 | 400 |
| Comp-C | Cinnamoyl propyl valinate | 125 | 225 | 60 | 400 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of the synthesized compounds.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 or U-87 MG) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds and a reference drug (e.g., Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, B. subtilis) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The synthesized compounds and a reference antibiotic are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Pathways and Processes
To better understand the complex biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow from synthesis to data analysis.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. apec.org [apec.org]
Safety Operating Guide
Prudent Disposal of Tert-butyl Benzylalaninate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of tert-butyl benzylalaninate. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and compliance with waste management regulations. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are based on best practices for similar chemical compounds.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Key Safety Considerations:
-
Avoid Dust Formation: As this compound is likely a solid, care should be taken to prevent the generation of dust during handling and disposal.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these may cause vigorous reactions.[1]
-
Spill Response: In the event of a spill, carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[1] Avoid generating dust during this process.
II. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical properties of structurally related alaninate compounds. This information should be used as a general guideline.
| Property | Typical Value/Information | Source Citation |
| Physical State | Solid | [1] |
| Appearance | White to off-white powder | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
| Hazardous Decomposition | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. | [1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste.
-
Waste Collection:
-
Collect all waste material, including any contaminated items such as weighing paper or disposable spatulas, in a designated and clearly labeled waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid to prevent accidental spills or release of dust.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Specifically, keep it separate from strong oxidizing agents and strong acids.[1]
-
-
Container Labeling:
-
Label the waste container clearly with the full chemical name: "this compound Waste."
-
Include any relevant hazard warnings (e.g., "Caution: Handle with Care") and the date of accumulation.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal personnel with all available information regarding the chemical.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4] It should not be released into the environment.[1][4]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
